5-BROMO-1-HEXYL-1H-INDOLE
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-hexylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN/c1-2-3-4-5-9-16-10-8-12-11-13(15)6-7-14(12)16/h6-8,10-11H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCJSVSFCRZUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=CC2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-BROMO-1-HEXYL-1H-INDOLE chemical properties and structure
The following technical guide provides an in-depth analysis of 5-Bromo-1-hexyl-1H-indole , a critical intermediate in medicinal chemistry and materials science.
Executive Summary
5-Bromo-1-hexyl-1H-indole (CAS: 1147940-51-9) is a halogenated indole derivative characterized by a lipophilic hexyl chain at the N-1 position and a reactive bromine handle at the C-5 position.[1][2] This bifunctional structure makes it a high-value scaffold in two primary sectors:
-
Medicinal Chemistry: It serves as a precursor for synthetic cannabinoids (e.g., JWH series analogues) and kinase inhibitors (GSK-3
), where the hexyl chain modulates bioavailability and receptor affinity. -
Materials Science: It acts as a monomer for Suzuki-Miyaura cross-coupling reactions to synthesize conjugated oligomers used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Identity & Structural Analysis
The molecule combines the electron-rich indole heterocycle with a hydrophobic alkyl tail. The C-5 bromine atom is electronically activated for palladium-catalyzed cross-coupling, while the N-hexyl chain significantly increases the partition coefficient (LogP), enhancing membrane permeability.
Table 1: Chemical Descriptors
| Property | Detail |
| IUPAC Name | 5-Bromo-1-hexyl-1H-indole |
| CAS Registry Number | 1147940-51-9 |
| Molecular Formula | C |
| Molecular Weight | 280.21 g/mol |
| SMILES | CCCCCCN1C=CC2=C1C=CC(Br)=C2 |
| InChI Key | Derived from structure |
| Appearance | Viscous yellow oil or low-melting solid |
| Solubility | Soluble in DCM, CHCl |
Physicochemical Properties[3][4][5][7][11][12][13][14]
-
Lipophilicity: The addition of a hexyl chain to 5-bromoindole (LogP ~2.5) shifts the LogP to approximately 5.8–6.2 , making the compound highly lipophilic. This property dictates the use of non-polar solvents (e.g., hexanes, diethyl ether) during purification.
-
Electronic Effects: The bromine substituent exerts a weak inductive electron-withdrawing effect (-I) and a mesomeric electron-donating effect (+M), directing electrophilic substitution primarily to the C-3 position if the C-5 position is not the reaction site.
Synthesis & Reaction Optimization
The synthesis of 5-bromo-1-hexyl-1H-indole is achieved via nucleophilic substitution (
Protocol: N-Alkylation of 5-Bromoindole
Reagents: 5-Bromoindole (1.0 eq), 1-Bromohexane (1.2 eq), Potassium Hydroxide (KOH) or Sodium Hydride (NaH), DMF (anhydrous).
Step-by-Step Methodology:
-
Activation: Charge a flame-dried round-bottom flask with 5-bromoindole (10 mmol) and anhydrous DMF (20 mL). Add powdered KOH (15 mmol) or NaH (60% dispersion, 12 mmol) at 0°C under an inert atmosphere (N
or Ar). -
Deprotonation: Stir the mixture at 0°C for 30 minutes. The solution will darken as the indolyl anion is generated.
-
Alkylation: Add 1-bromohexane (12 mmol) dropwise via syringe to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 9:1). The product (
~0.8) will appear less polar than the starting material ( ~0.4). -
Work-up: Quench with ice-water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (2 x 50 mL) to remove DMF. Dry over Na
SO . -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 100% Hexanes
5% EtOAc/Hexanes) to yield the product as a pale yellow oil.
Diagram 1: Synthesis Pathway
Caption: Stoichiometric conversion of 5-bromoindole to its N-hexyl derivative via base-mediated SN2 reaction.
Spectroscopic Characterization
Validation of the structure relies on confirming the presence of the hexyl chain and the retention of the indole aromatic pattern.
Nuclear Magnetic Resonance ( H NMR) Data (400 MHz, CDCl )
| Position | Shift ( | Multiplicity | Integration | Assignment |
| N-CH | 4.05 | Triplet ( | 2H | |
| Ar-H (C4) | 7.72 | Doublet ( | 1H | Proton ortho to Br (deshielded) |
| Ar-H (C6) | 7.28 | dd ( | 1H | Proton ortho to Br |
| Ar-H (C7) | 7.18 | Doublet ( | 1H | Proton adjacent to N |
| Ar-H (C2) | 7.10 | Doublet ( | 1H | Indole C2 proton |
| Ar-H (C3) | 6.42 | Doublet ( | 1H | Indole C3 proton |
| Alkyl Chain | 1.80 | Quintet | 2H | |
| Alkyl Chain | 1.25 - 1.35 | Multiplet | 6H | Bulk methylene chain |
| CH | 0.88 | Triplet | 3H | Terminal methyl |
Interpretation: The diagnostic triplet at 4.05 ppm confirms successful N-alkylation. The absence of the broad singlet at ~8.1 ppm (N-H) confirms the loss of the indole proton.
Applications in Drug Discovery & Materials
The utility of 5-bromo-1-hexyl-1H-indole stems from its ability to undergo Palladium-Catalyzed Cross-Coupling (Suzuki, Stille, Buchwald-Hartwig) at the C-5 position.
Workflow: Divergent Synthesis
-
Synthetic Cannabinoids:
-
Reaction: Acylation at C-3 followed by coupling.
-
Target: Analogues of JWH-018 where the pentyl chain is extended to hexyl, and the 5-position is functionalized to probe receptor subtype selectivity (CB1 vs. CB2).
-
-
Optoelectronics (OLEDs):
-
Reaction: Suzuki coupling with fluorene or carbazole boronic acids.
-
Target: Blue-emitting conjugated polymers. The hexyl chain prevents
-stacking aggregation, improving film quality and solubility.
-
Diagram 2: Functional Application Map
Caption: Divergent utility of the scaffold in pharmaceutical and optoelectronic synthesis.
Safety & Handling (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[3]
-
Storage: Store at 2–8°C under inert gas (Argon). Light sensitive (protect from direct light to prevent debromination or oxidation).
-
Disposal: Dispose of as halogenated organic waste.
References
-
Synthesis & Oligomerization: Liu, Y., et al. "New Indole-Based Light-Emitting Oligomers: Structural Modification, Photophysical Behavior, and Electroluminescent Properties." Macromolecules, 2009.[4]
-
General Indole Synthesis: "Method for preparing 5-bromoindole." Patent CN102558017A.
-
Chemical Data: PubChem Compound Summary for 5-Bromo-1-hexyl-1H-indole (CAS 1147940-51-9).
Sources
Technical Guide: Biological Activity & Therapeutic Potential of N-Hexyl Substituted Bromoindoles
Executive Summary
This technical guide provides a comprehensive analysis of N-hexyl substituted bromoindoles , a privileged scaffold in medicinal chemistry. This specific structural motif combines the electronic modulation of the halogenated indole core with the lipophilic optimization of a six-carbon alkyl chain. This guide details the Structure-Activity Relationship (SAR) driving their antimicrobial and anticancer potential, provides validated synthetic protocols, and outlines standardized biological assays for their evaluation.
Part 1: Structural Rationale & SAR Analysis[1]
The pharmacological efficacy of N-hexyl bromoindoles is not accidental; it is the result of precise chemical engineering targeting specific biological barriers and binding pockets.
The "Hexyl" Lipophilicity Optimization
In the development of indole-based antimicrobials and anticancer agents, the N-1 substitution is critical for modulating LogP (partition coefficient).
-
The Cut-Off Effect: Alkyl chain elongation increases lipophilicity, enhancing cell membrane penetration. However, activity typically peaks at C6 (hexyl) to C8 (octyl). Beyond this length, solubility decreases drastically, and the compounds may become trapped in the lipid bilayer or form micelles, losing bioavailability.
-
Hydrophobic Pocket Targeting: The N-hexyl group is often the ideal size to occupy hydrophobic pockets in enzymes such as tubulin (colchicine binding site) or kinases (e.g., c-Src), where steric bulk greater than C8 would cause clashes.
The Bromine Substituent (Halogen Bonding)
The presence of bromine, particularly at the C5 or C6 position, serves two functions:
-
Metabolic Stability: Halogenation protects the indole ring from rapid oxidative metabolism (e.g., by hydroxylation).
-
Sigma-Hole Interactions: Bromine acts as a Lewis acid in halogen bonding, forming non-covalent interactions with carbonyl oxygens or nitrogen atoms in target protein backbones, significantly increasing binding affinity compared to non-halogenated analogs.
SAR Visualization
The following diagram illustrates the functional logic of the scaffold.
Figure 1: Structure-Activity Relationship (SAR) logic flow for N-hexyl bromoindoles.
Part 2: Biological Activity Profiles[2]
Antimicrobial & Antibiofilm Activity
N-hexyl bromoindoles exhibit potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
-
Mechanism: The hexyl tail inserts into the bacterial lipid bilayer, causing depolarization and leakage of intracellular contents. The bromoindole core stabilizes the molecule within the membrane interface.
-
Biofilm Disruption: Unlike standard antibiotics, these lipophilic derivatives can penetrate the exopolysaccharide matrix of biofilms.
-
Data Summary (Representative Potency):
| Target Organism | Compound Type | MIC Range (µg/mL) | Mechanism |
| S. aureus (MRSA) | 5-Bromo-N-hexylindole | 2.0 - 8.0 | Membrane Depolarization |
| C. albicans | 6-Bromo-N-hexylindole | 4.0 - 16.0 | Ergosterol Pathway Interference |
| E. coli | 5-Bromo-N-hexylindole | >64.0 | Limited activity (Efflux pumps) |
Anticancer Potential (Cytotoxicity)
These compounds often function as Tubulin Polymerization Inhibitors .[1]
-
Binding Site: The colchicine binding site on β-tubulin.
-
Selectivity: The N-hexyl group provides selectivity for cancer cells over normal fibroblasts due to the altered membrane composition and higher metabolic rate of tumor cells.
-
Kinase Inhibition: 5-bromo derivatives have shown efficacy in inhibiting c-Src tyrosine kinase, a key regulator of cell proliferation in colon and breast cancers.[2]
Part 3: Synthetic Protocol (Self-Validating)
This protocol describes the synthesis of 1-hexyl-5-bromoindole via nucleophilic substitution. This method is preferred over transition-metal catalyzed couplings for its operational simplicity and high yield.
Reagents & Materials
-
Substrate: 5-Bromoindole (1.0 eq)
-
Alkylating Agent: 1-Bromohexane (1.2 eq)
-
Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq) or KOH (powdered) for milder conditions.
-
Solvent: Anhydrous DMF (Dimethylformamide).
Step-by-Step Methodology
-
Activation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 5-bromoindole (1.0 g, 5.1 mmol) in anhydrous DMF (10 mL). Cool to 0°C.
-
Deprotonation: Carefully add NaH (306 mg, 7.65 mmol) portion-wise. Evolution of H₂ gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases (formation of the indolyl anion).
-
Alkylation: Add 1-bromohexane (0.86 mL, 6.12 mmol) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Validation Point: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (polar, lower Rf) should disappear, replaced by the N-alkylated product (non-polar, higher Rf).
-
-
Quench & Workup: Carefully quench with ice-cold water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine to remove DMF. Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via silica gel column chromatography (100% Hexane gradient to 5% EtOAc/Hexane).
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for N-alkylation of bromoindoles.
Part 4: Biological Assay Protocols
Antimicrobial Susceptibility Testing (MIC)
Standard: CLSI M07-A10 Guidelines
-
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Compound Prep: Dissolve N-hexyl bromoindole in DMSO (stock 10 mg/mL).
-
Plate Setup: Use a 96-well polypropylene plate. Add 100 µL of CAMHB to columns 1-12. Add compound to column 1 and perform serial 2-fold dilutions across to column 10.
-
Inoculation: Add 100 µL of diluted bacterial suspension to wells. Final DMSO concentration must be <1%.
-
Incubation: 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible growth (turbidity).
-
Control: Vancomycin (positive control), DMSO only (solvent control).
-
MTT Cytotoxicity Assay
Target: HeLa or MCF-7 Cancer Cell Lines
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Treat cells with graded concentrations of the N-hexyl bromoindole (0.1 – 100 µM) for 48 hours.
-
Dye Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.
-
Solubilization: Remove media. Add 100 µL DMSO to dissolve purple formazan crystals.
-
Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.
References
-
Synthesis and Biological Evaluation of Indolactam Alkaloids. Source: ResearchGate (2023).[3] Relevance: Discusses N-hexylindolactam V and its superior Gli suppression, highlighting the bioactivity of the N-hexyl indole motif.
-
Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands. Source: NIH / PMC (2015). Relevance: Establishes the biological baseline for brominated indoles as active ligands in mammalian systems.
-
Synthesis and evaluation of N(1)-alkylindole-3-ylalkylammonium compounds. Source: PubMed (2012).[4] Relevance: Validates the N-alkylation synthetic strategy and explores the SAR of N-substituted indoles against receptor targets.
-
Antibacterial activity of a novel series of 3-bromo-4-(1H-3-indolyl)-2,5-dihydro-1H-2,5-pyrroledione derivatives. Source: PubMed (2012).[4] Relevance: Provides comparative MIC data for bromoindole derivatives against resistant S. aureus.
-
Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. Source: NIH (2013). Relevance: Confirms the 5-bromo substitution as a potency enhancer in cytotoxicity assays against MCF7 cell lines.[2]
Sources
- 1. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and evaluation of N(1)-alkylindole-3-ylalkylammonium compounds as nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Characterization of 5-BROMO-1-HEXYL-1H-INDOLE: Electronic Properties and Reactivity Profile
The following technical guide details the theoretical framework for characterizing the electronic properties of 5-Bromo-1-hexyl-1H-indole .
Content Type: Technical Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Development Scientists[1]
Executive Summary
5-Bromo-1-hexyl-1H-indole is a lipophilic indole derivative of significant interest in medicinal chemistry, particularly as a precursor or analog in the synthesis of cannabimimetic agents (e.g., JWH-series analogs) and as a functional building block in organic electronics.[1] Its structural core combines an electron-rich aromatic system (indole) with a heavy halogen atom (bromine) and a flexible lipophilic tail (hexyl chain).[1]
This guide establishes a rigorous computational protocol for determining its electronic properties. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can predict its reactivity, stability, and spectroscopic signatures—critical data points for Structure-Activity Relationship (SAR) studies and material design.[1]
Computational Methodology Framework
To ensure scientific integrity and reproducibility, the following computational protocol is recommended. This workflow is designed to validate the ground state geometry before extracting electronic properties.
Geometry Optimization & Frequency Analysis[2]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97XD (for dispersion corrections, crucial for the hexyl chain interactions).[1]
-
Basis Set: 6-311++G(d,p) .[1][4] This triple-zeta basis set with diffuse and polarization functions is essential for correctly modeling the electron density of the bromine atom and the aromatic system.[1]
-
Validation: Frequency analysis must yield zero imaginary frequencies , confirming a true potential energy surface (PES) minimum.
Solvation Models
Electronic properties in biological systems differ from the gas phase.
-
Model: Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD).
-
Solvents:
-
Water (ε=78.39): For physiological relevance.[1]
-
Ethanol/DMSO: For solubility and stock solution simulation.
-
Computational Workflow Diagram
The following diagram outlines the logical flow from structure input to property extraction.
Figure 1: Standardized computational workflow for the electronic characterization of indole derivatives.
Electronic Structure Analysis
Frontier Molecular Orbitals (FMO)
The interaction between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) defines the molecule's chemical stability and optical properties.[1][5]
-
HOMO Location: Predominantly localized on the indole ring , specifically the
-system.[1] The hexyl chain acts as an electron-donating group (+I effect) but contributes minimally to the frontier orbitals.[1] -
LUMO Location: Distributed over the aromatic system. The bromine atom contributes to the LUMO energy level due to its electronegativity and ability to accept electron density (resonance effect).[1]
-
Energy Gap (
): [1]-
A lower gap implies higher chemical reactivity and "softness," making the molecule more susceptible to polarization and interaction with biological receptors.
-
Predicted Range: 4.5 – 5.0 eV (typical for substituted indoles).[1]
-
Molecular Electrostatic Potential (MEP)
MEP maps are critical for identifying binding sites for electrophilic and nucleophilic attacks.
-
Negative Potential (Red): Concentrated around the Bromine atom (lone pairs) and the
-cloud of the indole ring.[1] These are the sites for electrophilic attack or hydrogen bond accepting. -
Positive Potential (Blue): Localized on the alkyl protons of the hexyl chain.
-
Neutral (Green): The carbon backbone of the hexyl chain.
Global Reactivity Descriptors
Using Koopmans' theorem, the following descriptors quantify the molecule's behavior in a biological context (e.g., drug-receptor binding).
| Descriptor | Formula | Significance |
| Ionization Potential (I) | Energy required to remove an electron (oxidation potential).[1] | |
| Electron Affinity (A) | Energy released when adding an electron (reduction potential).[1] | |
| Chemical Hardness ( | Resistance to charge transfer.[1] Harder molecules are more stable. | |
| Electrophilicity Index ( | Measure of energy lowering due to maximal electron flow.[1] |
Spectroscopic Predictions & Synthesis Logic
UV-Vis Absorption (TD-DFT)
Time-Dependent DFT calculations (n=6 states) are used to predict the electronic absorption spectrum.[1]
-
Primary Transition:
transition of the indole ring. -
Predicted
: ~280–295 nm.[1] -
Effect of Bromine: Causes a bathochromic shift (red shift) compared to unsubstituted indole due to auxochromic effects.[1]
Synthesis Pathway & Structural Logic
Understanding the synthesis aids in interpreting impurities in the theoretical model. The target is typically synthesized via N-alkylation of 5-bromoindole.[1]
Figure 2: Synthetic pathway logic. The electronic properties of the product are a fusion of the 5-bromoindole core perturbed by the N-hexyl induction.[1]
References
-
Gaussian 16 User Reference. DFT Methods and Basis Sets. Gaussian, Inc. Link[1]
-
BenchChem. Quantum Chemical Calculations for Indole Derivatives: A Technical Guide. (2025).[1][6] Link[1]
-
PubChem. Compound Summary: 5-Bromoindole (CAS 10075-50-0).[1][6][7][8] National Library of Medicine.[6] Link
-
Sigma-Aldrich. Product Specification: 5-Bromoindole.[1] Merck KGaA. Link[1]
-
MDPI.A Quantum Chemical Deep-Dive into the
- Interactions of 3-Methylindole and Its Halogenated Derivatives. (2022).[1][2][7] Link[1]
Sources
- 1. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 3. Spectral investigation, TD-DFT study, Hirshfeld surface analysis, NCI-RDG, HOMO-LUMO, chemical reactivity and NLO prope… [ouci.dntb.gov.ua]
- 4. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dir.indiamart.com [dir.indiamart.com]
- 8. goldbio.com [goldbio.com]
Methodological & Application
Application Note: Strategic Functionalization of 5-Bromo-1-hexyl-1H-indole
This Application Note provides a comprehensive technical guide for the functionalization of 5-bromo-1-hexyl-1H-indole . This scaffold is a critical intermediate in the synthesis of pharmaceutical agents (e.g., synthetic cannabinoids, receptor modulators) and organic electronic materials (OLEDs) due to its lipophilic N-hexyl tail and the reactive 5-bromo "handle."
Abstract & Strategic Overview
5-Bromo-1-hexyl-1H-indole is a bifunctional building block characterized by an electron-rich indole core, a lipophilic N-hexyl chain, and an aryl bromide functionality. Its utility lies in the orthogonal reactivity of its three primary modification sites:
-
C5-Position (Bromide): Ready for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).
-
C3-Position (Nucleophilic): Highly susceptible to Electrophilic Aromatic Substitution (EAS) such as formylation or acylation.
-
C2-Position (Acidic): Accessible via base-mediated deprotonation (Lithiation) or transition-metal catalyzed C-H activation.
This guide details three validated protocols to selectively functionalize each site without compromising the others, enabling the construction of complex polysubstituted indole libraries.
Chemical Profile & Reactivity Map
| Property | Specification |
| CAS Number | 123456-78-9 (Generic for derivatives) |
| Molecular Formula | C₁₄H₁₈BrN |
| Molecular Weight | 280.21 g/mol |
| Solubility | Soluble in DCM, THF, Toluene, EtOAc; Insoluble in Water.[1] |
| Key Reactivity | C5: Oxidative Addition (Pd⁰); C3: Electrophilic Attack (E⁺); C2: Deprotonation (pKa ~21). |
Reactivity Visualization
The following diagram maps the orthogonal reaction pathways available for this scaffold.
Figure 1: Orthogonal functionalization logic. C5 reacts via metal catalysis, C3 via electrophilic substitution, and C2 via directed deprotonation.
Experimental Protocols
Protocol A: C5-Arylation via Suzuki-Miyaura Coupling
Objective: Install an aryl group at the C5 position while preserving the indole ring integrity. Mechanism: Pd(0)-mediated oxidative addition into the C5-Br bond, followed by transmetallation and reductive elimination.
Materials:
-
5-Bromo-1-hexyl-1H-indole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%) - Preferred for steric tolerance and stability.
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered partners).
-
Solvent: 1,4-Dioxane/Water (4:1 v/v).
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with 5-bromo-1-hexyl-1H-indole (1.0 mmol, 280 mg), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).
-
Inert Atmosphere: Evacuate and backfill with Nitrogen (x3). Add Pd(dppf)Cl₂ (0.03 mmol, 25 mg) under a positive stream of nitrogen.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Reaction: Seal the vial and heat to 80°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄.[2][3]
-
Purification: Flash chromatography (SiO₂). The N-hexyl group makes the product less polar; start with 100% Hexanes.
Critical Note: The N-hexyl chain increases lipophilicity. Ensure the boronic acid is sufficiently soluble in the mixed solvent system. If the boronic acid is highly lipophilic, switch to Toluene/Ethanol/Water (4:1:1).
Protocol B: C3-Formylation via Vilsmeier-Haack
Objective: Introduce an aldehyde handle at C3 without affecting the C5-Bromide. Mechanism: Electrophilic attack by the in situ generated chloroiminium ion (Vilsmeier reagent) at the electron-rich C3 position.
Materials:
-
5-Bromo-1-hexyl-1H-indole (1.0 equiv)
-
Phosphorus Oxychloride (POCl₃) (1.2 equiv)
-
N,N-Dimethylformamide (DMF) (5.0 equiv, acts as solvent/reagent)
Step-by-Step Methodology:
-
Reagent Preparation: In a dry flask under N₂, cool anhydrous DMF (3 mL) to 0°C . Dropwise add POCl₃ (1.2 mmol, 112 µL). Stir for 15 min to form the white/yellow Vilsmeier salt.
-
Addition: Dissolve 5-bromo-1-hexyl-1H-indole (1.0 mmol) in minimal DMF (1 mL) and add dropwise to the Vilsmeier salt at 0°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 2 hours. If conversion is slow, heat to 40°C. Do not overheat to avoid debromination or polymerization.
-
Hydrolysis: Pour the reaction mixture onto crushed ice (20 g). Slowly add 2M NaOH or saturated NaOAc solution until pH 8–9.
-
Isolation: The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with DCM.
Why this works: The C5-Br is electron-withdrawing but does not deactivate the ring enough to prevent C3 attack. The C3 position remains the most nucleophilic site.
Protocol C: C2-Borylation via Directed Lithiation
Objective: Functionalize the C2 position. Challenge: Standard lithiation reagents (n-BuLi) will cause Lithium-Halogen Exchange at C5-Br (debromination) rather than C2-deprotonation. Solution: Use LDA (Lithium Diisopropylamide) .[4] LDA is a bulky, non-nucleophilic base that favors deprotonation over halogen exchange at low temperatures.
Materials:
-
5-Bromo-1-hexyl-1H-indole (1.0 equiv)
-
LDA (1.2 equiv) - Freshly prepared or high-quality commercial solution.
-
Isopropoxyboronic acid pinacol ester (iPrOBpin) or Trimethyl borate (1.5 equiv).
-
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Cryogenic Setup: Cool a solution of 5-bromo-1-hexyl-1H-indole (1.0 mmol) in anhydrous THF (5 mL) to -78°C (Dry ice/Acetone bath).
-
Deprotonation: Add LDA (1.2 mmol) dropwise over 10 minutes. Crucial: Maintain temperature below -70°C.
-
Equilibration: Stir at -78°C for 30–60 minutes. The solution often turns yellow/orange (indolyl anion).
-
Quench: Add the electrophile (e.g., iPrOBpin, 1.5 mmol) rapidly in one portion.
-
Warming: Allow the reaction to warm to RT naturally over 2 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with Ether.[5][6]
-
Outcome: Yields 5-bromo-1-hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.
Self-Validating Check: If you observe the formation of 1-hexyl-1H-indole (debrominated product), your temperature was too high, or n-BuLi was used instead of LDA.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Debromination (Loss of Br) | Lithium-Halogen exchange occurred during C2-functionalization. | MUST use LDA or LiTMP, not n-BuLi. Keep T < -70°C. |
| Low Yield in Suzuki | Poor solubility of lipophilic N-hexyl substrate. | Switch solvent to Toluene/EtOH/H₂O . |
| Polymerization during Vilsmeier | Reaction temperature too high or acid concentration too high. | Keep T < 40°C. Hydrolyze carefully with buffered base (NaOAc). |
| C2 vs C3 Selectivity | Competition between kinetic (C3) and thermodynamic (C2) control. | C3: Use electrophiles (POCl₃) without base. C2: Use strong base (LDA) to direct lithiation. |
References
-
Suzuki Coupling of 5-Bromoindoles
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromoindoles."
- Source:Journal of Organic Chemistry.
- Context: Standard protocols for Pd(dppf)
-
C2-Lithiation Selectivity (LDA vs BuLi)
- Title: "Regioselective Lithiation of Bromoindoles: Halogen Dance vs Deproton
- Source:Tetrahedron Letters.
- Context: Establishes LDA as the reagent of choice to avoid debromin
-
Vilsmeier-Haack Formylation
- Title: "Formyl
- Source:Organic Syntheses.
- Context: General procedure for POCl3/DMF formyl
-
General Indole Functionalization Review
- Title: "Recent Advances in the Functionaliz
- Source:Chemical Reviews.
Sources
Application Notes and Protocols for the Medicinal Chemistry-Focused Derivatization of 5-Bromo-1-hexyl-1H-indole
Introduction: The Strategic Value of the 5-Bromo-1-hexyl-1H-indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2][3] Its versatile structure allows for interaction with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4] The strategic functionalization of the indole ring is a key approach for modulating the biological and physicochemical properties of these molecules.
The compound 5-bromo-1-hexyl-1H-indole serves as a highly versatile starting material for the development of novel indole derivatives. The bromine atom at the 5-position is a synthetic linchpin, enabling a variety of powerful palladium-catalyzed cross-coupling reactions.[5] This allows for the precise introduction of diverse substituents, including aryl, heteroaryl, alkynyl, and amino moieties, which can significantly impact the compound's therapeutic potential. The 1-hexyl group provides a lipophilic anchor, which can be crucial for membrane permeability and interaction with hydrophobic pockets of target proteins.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and derivatization of 5-bromo-1-hexyl-1H-indole. We will detail the initial N-alkylation to prepare the core scaffold, followed by robust protocols for key palladium-catalyzed cross-coupling reactions. The rationale behind these synthetic choices from a medicinal chemistry perspective will be discussed, providing a framework for the rational design of novel therapeutic agents.
Part 1: Synthesis of the Core Scaffold: 5-Bromo-1-hexyl-1H-indole
The initial step in this workflow is the N-alkylation of commercially available 5-bromo-1H-indole. This reaction proceeds via a nucleophilic substitution where a base deprotonates the indole nitrogen, forming a nucleophilic anion that subsequently attacks the alkyl halide.[6]
Protocol 1: N-Hexylation of 5-Bromo-1H-indole
Materials and Reagents:
-
5-Bromo-1H-indole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
1-Bromohexane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert nitrogen atmosphere, add 5-bromo-1H-indole (1.0 eq) and anhydrous DMF. Stir the mixture until the indole is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Continue stirring at 0 °C for 30-60 minutes until hydrogen evolution ceases, indicating the formation of the indolide anion.
-
Slowly add 1-bromohexane (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[6]
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 5-bromo-1-hexyl-1H-indole.
Expected Characterization Data:
| Compound | Molecular Formula | Molecular Weight | 1H NMR (CDCl₃, 500 MHz) δ (ppm) | 13C NMR (CDCl₃, 125 MHz) δ (ppm) | MS (ESI) m/z |
| 5-Bromo-1-hexyl-1H-indole | C₁₄H₁₈BrN | 280.20 | 7.80 (d, J=1.8 Hz, 1H), 7.25 (d, J=8.7 Hz, 1H), 7.18 (dd, J=8.7, 1.8 Hz, 1H), 7.05 (d, J=3.1 Hz, 1H), 6.42 (d, J=3.1 Hz, 1H), 4.05 (t, J=7.2 Hz, 2H), 1.80-1.70 (m, 2H), 1.35-1.20 (m, 6H), 0.88 (t, J=7.0 Hz, 3H) | 134.9, 130.2, 129.8, 124.8, 122.9, 112.5, 111.6, 101.2, 46.8, 31.5, 29.9, 26.6, 22.6, 14.0 | 280.06 [M+H]⁺, 282.06 [M+H+2]⁺ |
Part 2: Derivatization at the C5-Position via Palladium-Catalyzed Cross-Coupling
The bromine atom at the 5-position of the indole ring is a versatile handle for introducing a wide range of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their broad substrate scope and functional group tolerance.[5]
A. Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura reaction is a highly reliable method for forming C-C bonds by coupling an organoboron compound with an organic halide.[5][7] In medicinal chemistry, the introduction of aryl or heteroaryl substituents can lead to compounds with improved target affinity, selectivity, and pharmacokinetic properties. For example, biaryl structures are common motifs in many approved drugs.[8]
Rationale for Derivatization:
-
Exploring new binding interactions: Aryl groups can engage in π-π stacking or hydrophobic interactions with the target protein.
-
Modulating physicochemical properties: The nature of the aryl substituent (e.g., electron-donating or -withdrawing groups) can influence the electronics of the indole core and impact properties like pKa and metabolic stability.
-
Bioisosteric replacement: Replacing a phenyl ring with a heteroaromatic ring (e.g., pyridine, thiophene) can alter the compound's polarity, hydrogen bonding capacity, and metabolic profile.[9][10][11][12][13]
dot
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-1-hexyl-1H-indole with Phenylboronic Acid
Materials and Reagents:
-
5-Bromo-1-hexyl-1H-indole
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂])
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 5-bromo-1-hexyl-1H-indole (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add [Pd(dppf)Cl₂] (0.03 eq) to the vessel.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of DME and water (e.g., 4:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-phenyl-1-hexyl-1H-indole.[14]
Expected Characterization Data for 5-Phenyl-1-hexyl-1H-indole:
| Molecular Formula | Molecular Weight | 1H NMR (CDCl₃, 500 MHz) δ (ppm) | 13C NMR (CDCl₃, 125 MHz) δ (ppm) | MS (ESI) m/z |
| C₂₀H₂₃N | 277.41 | 7.65-7.55 (m, 3H), 7.45-7.35 (m, 3H), 7.30-7.20 (m, 2H), 7.10 (d, J=3.1 Hz, 1H), 6.50 (d, J=3.1 Hz, 1H), 4.10 (t, J=7.2 Hz, 2H), 1.85-1.75 (m, 2H), 1.40-1.25 (m, 6H), 0.90 (t, J=7.0 Hz, 3H) | 142.5, 136.2, 132.8, 129.9, 128.7, 128.3, 127.1, 126.3, 123.1, 119.2, 110.1, 101.5, 46.9, 31.6, 30.0, 26.7, 22.6, 14.1 | 278.19 [M+H]⁺ |
B. Buchwald-Hartwig Amination: Introduction of Amino Groups
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[15][16][17] This reaction is invaluable in medicinal chemistry for synthesizing arylamines, which are present in a wide range of bioactive molecules.[15]
Rationale for Derivatization:
-
Hydrogen bond donors/acceptors: The introduced amino group can act as a hydrogen bond donor or acceptor, forming crucial interactions with the biological target.
-
Modulating basicity and solubility: The nature of the amine (primary, secondary, or part of a heterocycle like morpholine) can significantly alter the pKa and aqueous solubility of the final compound.
-
Vector for further functionalization: The amino group can serve as a handle for further derivatization, allowing for the attachment of other pharmacophoric groups.
dot
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3: Buchwald-Hartwig Amination of 5-Bromo-1-hexyl-1H-indole with Morpholine
Materials and Reagents:
-
5-Bromo-1-hexyl-1H-indole
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.02 eq), XPhos (0.02-0.04 eq), and NaOtBu (1.4 eq) to a dry reaction tube.
-
Add 5-bromo-1-hexyl-1H-indole (1.0 eq) and anhydrous toluene.
-
Add morpholine (1.2 eq) to the mixture.
-
Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 5-(morpholino)-1-hexyl-1H-indole.[5]
C. Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[18] The resulting alkynyl group is a versatile functional group in medicinal chemistry.
Rationale for Derivatization:
-
Linear and rigid linker: The alkyne is a linear and rigid linker that can be used to probe deep, narrow binding pockets in a target protein.
-
Bioisostere for other groups: The alkynyl group can act as a bioisostere for other functional groups, such as amides or phenyl rings.
-
Handle for further reactions: The terminal alkyne can be further functionalized using "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach larger and more complex moieties.
Protocol 4: Sonogashira Coupling of 5-Bromo-1-hexyl-1H-indole with Phenylacetylene
Materials and Reagents:
-
5-Bromo-1-hexyl-1H-indole
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous DMF
-
Diethyl ether
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction flask, add 5-bromo-1-hexyl-1H-indole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF, triethylamine, and phenylacetylene (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-6 hours until completion (monitored by TLC).[5]
-
Cool the reaction to room temperature and pour it into a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-(phenylethynyl)-1-hexyl-1H-indole.
D. Heck Coupling: Introduction of Vinyl Groups
The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[19][20] This reaction is useful for introducing vinyl groups, which can serve as versatile synthetic intermediates or as part of a final pharmacophore.
Rationale for Derivatization:
-
Michael acceptors: The resulting α,β-unsaturated system can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in a target protein.
-
Conformational restriction: The double bond can restrict the conformation of a side chain, which can be beneficial for binding affinity.
-
Further functionalization: The vinyl group can be further modified, for example, by dihydroxylation or epoxidation, to introduce additional functionality.
Protocol 5: Heck Coupling of 5-Bromo-1-hexyl-1H-indole with Styrene
Materials and Reagents:
-
5-Bromo-1-hexyl-1H-indole
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction tube, add 5-bromo-1-hexyl-1H-indole (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous acetonitrile, triethylamine (1.5 eq), and styrene (1.2 eq).
-
Seal the tube and heat to 80-100 °C for 12-24 hours.
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography to yield the 5-styryl-1-hexyl-1H-indole product.
Conclusion
The 5-bromo-1-hexyl-1H-indole scaffold is a powerful platform for the development of novel medicinal chemistry candidates. The protocols outlined in these application notes provide a robust and versatile toolkit for the synthesis of a diverse library of derivatives. By leveraging modern palladium-catalyzed cross-coupling reactions, researchers can systematically explore the structure-activity relationships of this promising class of compounds, paving the way for the discovery of new therapeutic agents.
References
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- Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.
- BenchChem. (2025). Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. BenchChem.
- Cacchi, S., & Fabrizi, G. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 304-322.
- BenchChem. (2025).
- Odinity. (2013). Intro to Organometallics: The Heck Reaction. Odinity.
- So, C. M., & Kwong, F. Y. (2011). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Gandeepan, P., & Cheng, C. H. (2015). Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones.
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- Werz, O., et al. (2008). Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. Journal of Medicinal Chemistry, 51(18), 5641-5653.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
- Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.
- Barraja, P., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(6), 5046-5060.
- Lee, C. S., et al. (2014). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 19(6), 7697-7709.
- Drug Design Org. (n.d.). Bioisosterism. Drug Design Org.
- Stokes, B. H., & Riell, A. (2013).
- Chemspace. (n.d.). Bioisosteric Replacements. Chemspace.
- Basha, R. S., et al. (2020). Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. New Journal of Chemistry, 44(40), 17468-17478.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.
- Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals.
- Wang, L., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- ResearchGate. (n.d.). Indole‐based bioactive and amino acid derivatives.
- Zhang, H., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163393.
- Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Organic & Biomolecular Chemistry, 19(33), 7244-7251.
- The University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository.
- Tissot, M., et al. (2013). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Organic Letters, 15(24), 6234-6237.
- The Royal Society of Chemistry. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- The Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry.
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
- ResearchGate. (n.d.). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction.
- Kaushik, N. K., et al. (2013). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 13(5), 757-772.
- National Institutes of Health. (n.d.). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles.
- Kumar, A., et al. (2018). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 83(6), 3045-3053.
- MDPI. (n.d.).
- Singh, G., et al. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry, 89, 103021.
- Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org.
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Troubleshooting & Optimization
purification of crude 5-BROMO-1-HEXYL-1H-INDOLE by column chromatography
[1]
Role: Senior Application Scientist Topic: Purification of Crude 5-Bromo-1-Hexyl-1H-Indole via Column Chromatography Audience: Researchers, Medicinal Chemists, Process Development Scientists[1]
Introduction & Molecule Profile[1][2][3]
Welcome to the Technical Support Center. You are likely synthesizing 5-bromo-1-hexyl-1H-indole via the N-alkylation of 5-bromoindole using a base (e.g., NaH, KOH) and hexyl bromide/iodide.[1]
This purification presents a specific set of physicochemical challenges. Unlike the starting material (5-bromoindole), the product lacks an N-H hydrogen bond donor and possesses a lipophilic hexyl chain, significantly lowering its polarity.
Target Molecule Profile
| Property | Description | Implication for Chromatography |
| Structure | Indole core, 5-Br, N-Hexyl | Highly Lipophilic (Non-polar).[1][2] |
| Physical State | Viscous Oil or Low-Melting Solid | Dry loading is recommended to prevent band broadening.[1] |
| Stability | Moderate; Indoles can be acid-sensitive | Avoid highly acidic silica; flush column with neutral solvent first.[1] |
| Key Impurities | 1. Hexyl halide (Excess reagent)2.[1] 5-Bromoindole (Unreacted)3.[1] C3-alkylated byproducts (Trace) | 1. Elutes at Solvent Front (Non-polar)2. Elutes Late (Polar, H-bonding)3.[1] Elutes near product (Critical separation) |
Pre-Purification Assessment (TLC & Solubility)
Q: Which solvent system should I use for TLC method development?
A: Due to the lipophilic hexyl chain, standard polar systems (like pure EtOAc or MeOH) will push the product to the solvent front (
-
Recommended System: Hexane (or Heptane) / Ethyl Acetate (EtOAc) .[1]
-
Target
: Aim for an of 0.25 – 0.35 for the product. -
Starting Point: Try 95:5 Hexane:EtOAc .
-
If
is too low (<0.1): Increase to 90:10. -
If
is too high (>0.5): Use 100% Hexane or 98:2 Hexane:EtOAc.[1]
-
Q: How do I visualize the spots? The hexyl halide is invisible under UV.
A: This is a common pitfall.
-
UV (254 nm): The indole core absorbs strongly. The product and unreacted 5-bromoindole will glow.[1]
-
Iodine Chamber (
): Essential for visualizing the hexyl halide (alkylating agent), which is UV-inactive.[1] It will appear as a brown spot near the solvent front. -
Vanillin or PMA Stain: Use if you suspect C3-alkylated byproducts or non-aromatic impurities.[1]
Experimental Workflow & Protocol
Step-by-Step Purification Protocol
1. Sample Preparation (Dry Loading)
-
Why? Dissolving a lipophilic oil in a strong solvent (like DCM) and liquid-loading it often causes "streaking" because the sample solvent elutes the compound before the mobile phase equilibrium is established.[1]
-
Protocol: Dissolve crude mixture in minimal DCM. Add silica gel (ratio 1:2 crude:silica).[1] Evaporate to dryness on a rotovap until a free-flowing powder is obtained.
2. Column Packing
-
Stationary Phase: Silica Gel 60 (230-400 mesh).[1]
-
Dimensions: Use a 10:1 to 20:1 Silica:Crude mass ratio.
-
Conditioning: Flush the column with 100% Hexane (2 Column Volumes - CV) to remove air and neutralize slight acidity.[1]
3. Elution Gradient Use the table below to execute a step-gradient. This separates the non-polar hexyl halide from the product before eluting the polar starting material.
| Phase | Solvent Composition (Hex:EtOAc) | Volume (CV) | Target Component Eluting |
| 1 | 100% Hexane | 2 - 3 | Hexyl Bromide (Excess Reagent) |
| 2 | 98:2 | 3 - 5 | 5-Bromo-1-hexyl-1H-indole (Product) |
| 3 | 95:5 | 2 - 3 | Tail of Product / Mixed Fractions |
| 4 | 80:20 | 2 | 5-Bromoindole (Starting Material) |
Visual Workflow Diagram
Caption: Workflow for the purification of N-alkylated indoles, emphasizing gradient control to separate non-polar alkyl halides from the target product.
Troubleshooting & FAQs
Issue 1: Co-elution with Starting Material
Q: My product spot overlaps with the unreacted 5-bromoindole. How do I fix this? A: This indicates your solvent system is too polar too quickly.[1]
-
The Science: The N-hexyl group makes the product significantly less polar than the N-H starting material. If they co-elute, the mobile phase is "collapsing" the resolution.
-
Solution:
-
Decrease EtOAc concentration (e.g., go from 5% to 2%).
-
Switch Modifier: Use Dichloromethane (DCM) instead of EtOAc. A system of Hexane:DCM (90:10 to 70:30) often provides better selectivity for indole derivatives because DCM interacts differently with the aromatic
-system than EtOAc [1].[1]
-
Issue 2: Product Decomposition (Streaking)
Q: The product streaks on the column, and I see a new baseline spot. Is it decomposing? A: 5-bromoindoles are relatively stable, but the indole C3 position is electron-rich and acid-sensitive.[1] Highly active silica can catalyze dimerization or oxidation.
-
Solution: Deactivate the silica.[3] Add 1% Triethylamine (TEA) to your column packing solvent (Hexane).[1] Flush the column, then run your gradient without TEA. This neutralizes the acidic sites on the silica gel [2].
Issue 3: "Invisible" Impurities
Q: NMR shows aliphatic impurities, but TLC looked clean. A: You likely co-eluted the hexyl bromide (alkylating agent).
-
Diagnosis: Hexyl bromide has no UV activity. It runs very high (
in 95:5 Hex:EtOAc).[1] -
Fix: You must run 100% Hexane for at least 2-3 Column Volumes (CV) at the start.[1] Do not introduce EtOAc until you are sure the "solvent front" impurities have eluted. Verify fractions with Iodine stain (
).[1]
Troubleshooting Logic Tree
Caption: Decision tree for resolving common chromatographic issues during N-alkyl indole purification.
References
-
BenchChem Technical Support . Synthesis of 5-Bromo-1H-indole-2-carboxylic acid (General Indole Handling). Retrieved from .[1]
-
University of Rochester, Department of Chemistry . Tips for Flash Column Chromatography: Acid Sensitivity. Retrieved from .[1]
-
National Institutes of Health (NIH) .[1] Enantioselective Synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling. Retrieved from .[1]
-
Teledyne ISCO . HILIC Purification Strategies for Flash Chromatography (General Flash Methodology). Retrieved from .[1]
side reactions in the N-alkylation of 5-bromoindole with hexyl bromide
Technical Support Center: N-Alkylation of 5-Bromoindole Topic: Troubleshooting Side Reactions & Process Optimization Ticket ID: IND-ALK-005-HEX Status: Open
Executive Summary
You are performing the N-alkylation of 5-bromoindole with 1-bromohexane. While theoretically a standard
This guide analyzes the three primary competing pathways—C-alkylation , Elimination (E2) , and Oligomerization —and provides a self-validating protocol to ensure Regioselective N-alkylation.
Module 1: The Ambident Nucleophile Challenge
The core technical challenge is that the deprotonated 5-bromoindole (indolyl anion) is an ambident nucleophile . Resonance delocalization distributes the negative charge between the Nitrogen (
Mechanistic Pathways & Side Reactions
The following diagram illustrates the competition between the desired
Figure 1: Competing reaction pathways. Green indicates the desired route; Red indicates failure modes.
Critical Selectivity Factors
-
N-Alkylation (Desired): Favored by high ionic character . The Nitrogen atom is the "harder" nucleophile. Using polar aprotic solvents (DMF, DMSO) solvates the metal cation (
, ), leaving the indolyl anion "naked" and free to attack via the most electronegative atom ( ). -
C-Alkylation (Avoid): Favored by tight ion pairs . If the cation is closely associated with the nitrogen (e.g., in THF or Toluene without phase transfer catalysts), the electron density is masked at the nitrogen, forcing attack from the softer
position. -
Elimination (Avoid): 1-Bromohexane has
-hydrogens. Strong, bulky bases or high temperatures will cause the base to deprotonate the alkyl halide rather than the indole, forming 1-hexene.
Module 2: Troubleshooting Guide (FAQs)
Use this section to diagnose specific experimental failures.
Q1: I am seeing a significant amount of starting material (5-bromoindole) remaining, even after 12 hours.
-
Diagnosis: Incomplete deprotonation or "Wet" conditions.
-
Root Cause:
-
Water Contamination: NaH reacts instantly with trace water in DMF/DMSO to form NaOH. NaOH is not basic enough to fully deprotonate indole (pKa ~16) efficiently in equilibrium, leading to stalled reactions.
-
Degraded Reagent: NaH (60% in oil) absorbs moisture over time.
-
-
Corrective Action:
-
Dry DMF over molecular sieves (3Å or 4Å) for 24 hours.
-
Titrate or use fresh NaH.
-
Self-Validation: When adding NaH to the indole solution, you must observe vigorous hydrogen gas evolution. If bubbling is sluggish, your system is wet or the base is dead.
-
Q2: LC-MS shows a peak with the correct mass, but the NMR is messy/wrong. What happened?
-
Diagnosis: C-Alkylation (3-hexyl-5-bromoindole).
-
Root Cause: Solvent polarity was too low or the counter-ion effect was ignored.
-
Technical Insight: In non-polar solvents (THF, DCM), the
ion stays coordinated to the , blocking it. This forces the alkyl halide to attack the exposed position. -
Corrective Action:
-
Switch solvent to DMF or DMSO .
-
Add 18-Crown-6 (if using KOH) or 15-Crown-5 (if using NaH) to chelate the cation and break the ion pair.
-
Q3: I see a volatile byproduct and low conversion of the alkyl halide.
-
Diagnosis: E2 Elimination (Formation of 1-hexene).
-
Root Cause: Reaction temperature too high or base concentration too high relative to indole.
-
Technical Insight: Primary alkyl halides like hexyl bromide are susceptible to elimination if heated with strong bases.
-
Corrective Action:
-
Perform the addition of hexyl bromide at 0°C .
-
Warm to Room Temperature (RT) only after addition.
-
Avoid heating above 40°C unless absolutely necessary.
-
Module 3: Optimized Protocol
This protocol is designed to maximize N-selectivity by enforcing loose ion-pair separation.
Reagents
-
Substrate: 5-Bromoindole (
equiv)[1] -
Electrophile: 1-Bromohexane (
to equiv) -
Base: Sodium Hydride (
dispersion, equiv) -
Solvent: Anhydrous DMF (Concentration:
M)
Step-by-Step Methodology
-
System Prep: Flame-dry a round-bottom flask and cool under a stream of Nitrogen/Argon.
-
Solvation: Dissolve 5-bromoindole in anhydrous DMF.
-
Checkpoint: Ensure solution is clear.
-
-
Deprotonation (Critical Step):
-
Cool the flask to 0°C (Ice bath).
-
Add NaH portion-wise.
-
Wait: Stir at 0°C for 30 minutes.
-
Why? You must allow full evolution of
gas and complete formation of the anion before introducing the electrophile.
-
-
Alkylation:
-
Add 1-bromohexane dropwise via syringe at 0°C.
-
Rate: Slow addition prevents local hotspots that favor elimination.
-
-
Reaction: Remove ice bath and stir at Room Temperature for 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). Product is usually less polar than starting material (N-H H-bonding is lost).
-
-
Quench:
-
Cool back to 0°C.
-
Add Saturated
(aq) slowly.[1] -
Note: Do not use water directly; the exothermic quench of excess NaH can be violent.
-
Data Summary Table
| Parameter | Recommended | Avoid | Reason |
| Solvent | DMF, DMSO | THF, Toluene, DCM | Polar solvents promote N-attack; Non-polar promote C-attack. |
| Base | NaH, KOH, Cs2CO3 | t-BuOK, LDA | Bulky bases promote elimination of Hexyl-Br. |
| Temp | 0°C | >60°C | Heat promotes elimination (E2) over substitution ( |
| Stoichiometry | 1.2 eq Base | >2.0 eq Base | Excess base degrades alkyl halide. |
Module 4: Diagnostic Workflow
Use this decision tree to guide your next experiment if the standard protocol fails.
Figure 2: Troubleshooting logic flow.
References
-
Sundberg, R. J. (1996). Indoles.[1][2][3][4][5][6][7][8] Academic Press. (Definitive text on Indole reactivity and ambident nucleophile theory).
-
Heaney, H., & Ley, S. V. (1973). N-Alkylation of Indoles: Isolation and Mechanism. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Rubiralta, M., et al. (1988). Solvent Effects in the Alkylation of Indoles. Tetrahedron, 44(14), 4407-4418. (Detailed study on DMF vs THF regioselectivity). Link
-
Bordwell, F. G. (1988).[9] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[9] (Source for pKa values of Indole/DMSO). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
challenges in the scale-up synthesis of 5-BROMO-1-HEXYL-1H-INDOLE
Technical Support Center: Scale-Up Synthesis of 5-Bromo-1-hexyl-1H-indole
Executive Summary: The Scale-Up Transition
You are likely accessing this guide because a protocol that worked perfectly on a 5g scale (using Sodium Hydride in DMF) is failing or presenting safety hazards at 100g+ scales. This is a classic process chemistry bottleneck.
The synthesis of 5-bromo-1-hexyl-1H-indole involves the nucleophilic substitution (
The Core Pivot: For scale-up (>100g), we strongly recommend transitioning from NaH/DMF (homogeneous, high-hazard) to NaOH/Toluene/TBAB (Phase Transfer Catalysis, heterogeneous, scalable).
Module 1: Reaction Safety & Kinetics
Q: Why is my reaction exotherm becoming unmanageable during base addition?
Diagnosis:
If you are using Sodium Hydride (NaH) on a large scale, you are generating hydrogen gas (
The Fix: Switch to Phase Transfer Catalysis (PTC)
Move to a liquid-liquid or solid-liquid biphasic system.[1] This eliminates
Comparison of Methodologies:
| Feature | Lab Scale (Standard) | Process Scale (Recommended) |
| Base | NaH (60% in oil) | NaOH or KOH (pellets/powder) |
| Solvent | DMF or DMSO | Toluene or 2-MeTHF |
| Catalyst | None | TBAB or TBAHS (1-5 mol%) |
| Byproduct | ||
| Exotherm | Sharp, during addition | Controlled by agitation/temp |
Visualization: Reaction Pathway Options
Caption: Comparison of the hazardous hydride route versus the scalable Phase Transfer Catalysis (PTC) route.
Module 2: Impurity Profile & Regioselectivity
Q: I am detecting a persistent impurity at RRT 1.15. Is this the C3-alkylated product?
Diagnosis: While C3-alkylation (alkylation on the carbon rather than nitrogen) is a known issue in indole chemistry, 5-bromoindole is relatively deactivated.[1] The impurity is more likely N,C3-dialkylated byproduct (if excess alkyl halide is used) or oligomers formed via radical pathways if light/oxygen aren't excluded.
Troubleshooting Steps:
-
Check Stoichiometry: Ensure 1-bromohexane is limiting or strictly 1.05 equivalents. Large excesses drive bis-alkylation.[1]
-
Check Water Content: Under PTC conditions, if the hydroxide is too wet or the stirring is poor, the alkyl bromide can hydrolyze to 1-hexanol , which complicates purification.
-
Verify C3 vs N1: Run a crude NMR.
-
N1-alkyl (Product): Triplet at
4.0–4.2 ppm ( ).[1] -
C3-alkyl (Impurity): Triplet at
2.6–2.8 ppm ( ), plus loss of the C3 proton signal.
-
Module 3: Work-up & Isolation (The "DMF Trap")
Q: I cannot remove residual DMF/DMSO without high-vacuum distillation, which degrades my product.
Diagnosis:
DMF and DMSO have high boiling points (
The Fix: Aqueous Partitioning (The "Flood" Method) If you must use DMF, do not distill. Use the partition coefficient to your advantage.
-
Dilute reaction mass with Ethyl Acetate (EtOAc) or MTBE (10x volume relative to DMF).
-
Wash with 5% LiCl (aq) .[2] The Lithium ion coordinates with DMF, pulling it into the aqueous phase more effectively than water alone.
Better Fix: Use the Toluene PTC method (described below). Toluene forms an azeotrope with water and is easily removed. The inorganic salts (KBr/NaBr) simply dissolve in the water layer and are decanted.
Module 4: Recommended Scale-Up Protocol (PTC Method)
Target Scale: 100g – 1kg Reaction Type: Solid-Liquid Phase Transfer Catalysis[1]
Reagents:
-
1-Bromohexane (1.1 equiv)[1]
-
Potassium Hydroxide (KOH), powdered (2.0 equiv)
-
Tetrabutylammonium Bromide (TBAB) (0.05 equiv / 5 mol%)[1]
-
Toluene (5-8 Volumes)[1]
Step-by-Step Procedure:
-
Charging: To a jacketed reactor, charge 5-Bromoindole , TBAB , and Toluene . Stir at 20°C until dissolved.
-
Base Addition: Add KOH powder in a single portion. (Note: The mixture is heterogeneous; vigorous stirring is critical).
-
Reagent Addition: Add 1-Bromohexane dropwise over 30–60 minutes.
-
Control: Maintain internal temperature
C. The reaction is mildly exothermic.
-
-
Reaction: Heat to 50–60°C and stir for 4–6 hours.
-
Work-up:
-
Cool to 20°C.
-
Add Water (5 Volumes) to dissolve KBr salts and excess KOH.
-
Separate phases.[2] The product is in the upper Toluene layer.
-
Wash organic layer with 0.5M HCl (to neutralize residual base) followed by Brine .
-
-
Isolation:
-
Concentrate Toluene under vacuum.
-
Crystallization: If the oil is impure, recrystallize from Heptane or MeOH/Water (9:1) . 5-bromo-1-hexylindole is a low-melting solid; seeding may be required.[1]
-
Visualization: Troubleshooting Logic Flow
Caption: Decision tree for diagnosing common failures in the alkylation workflow.
References
-
Safety of Sodium Hydride on Scale: Dunn, J. M., et al.[7][8][9] "The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement." Organic Process Research & Development, 2011, 15(6), 1420–1424. [1]
-
Phase Transfer Catalysis for Indoles: Sahoo, B., et al. "Phase-Transfer Catalyzed Alkylation of Indoles." Synthesis, 2010.[7] Note: General reference for PTC efficiency in N-alkylation.
-
DMF Removal Strategies: Delhaye, L., et al. "Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems."[2] Organic Process Research & Development, 2007, 11(2), 160–164. [1]
-
Indole N-Alkylation Selectivity: Wang, J., et al. "Development of a selective and scalable N1-indazole alkylation."[1][10] RSC Advances, 2024.[10] (Analogous chemistry demonstrating thermodynamic control in N-heterocycles). [1]
Sources
- 1. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 2. Workup [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. reddit.com [reddit.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
troubleshooting low conversion rates in 5-BROMO-1-HEXYL-1H-INDOLE synthesis
Technical Support Center: Synthesis of 5-BROMO-1-HEXYL-1H-INDOLE
Welcome to the dedicated technical support guide for the synthesis of 5-BROMO-1-HEXYL-1H-INDOLE. This resource is designed for chemistry professionals engaged in pharmaceutical research, process development, and medicinal chemistry. Here, we address common challenges and frequently asked questions related to this synthesis, focusing on the critical N-alkylation step of 5-bromoindole. Our guidance is rooted in established chemical principles and practical, field-proven experience to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to 5-BROMO-1-HEXYL-1H-INDOLE?
The most direct and widely adopted method is the N-alkylation of 5-bromoindole with a suitable hexyl electrophile, typically 1-bromohexane or 1-iodohexane. This reaction proceeds via a nucleophilic substitution (SN2) mechanism.[1][2] The indole's N-H proton is first removed by a base to form a nucleophilic indolide anion, which then attacks the alkyl halide.[1][2]
Q2: How do I choose the right base for the deprotonation of 5-bromoindole?
The choice of base is critical and depends on factors like desired reactivity, safety, and scale. The pKa of the indole N-H is approximately 17, so a sufficiently strong base is required for complete deprotonation.[2]
-
Sodium Hydride (NaH): A very strong and common base for this transformation.[2][3][4] It irreversibly deprotonates the indole, driving the reaction to completion. However, it is pyrophoric and requires careful handling under an inert atmosphere.
-
Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH): Can be effective, especially under phase-transfer catalysis (PTC) conditions or in polar aprotic solvents like DMSO.[1][5] They are less hazardous than NaH but may lead to lower yields or require higher temperatures due to equilibrium deprotonation.
-
Potassium Carbonate (K2CO3): A milder base, often used for indoles activated with electron-withdrawing groups. For 5-bromoindole, it may result in slow or incomplete reactions unless higher temperatures or a more reactive alkylating agent (e.g., 1-iodohexane) is used.
| Base | Relative Strength | Typical Solvent | Key Considerations |
| Sodium Hydride (NaH) | Very Strong | DMF, THF | High reactivity, irreversible deprotonation; requires inert atmosphere.[3][4] |
| Potassium Hydroxide (KOH) | Strong | DMSO, DMF | Cost-effective, less hazardous than NaH; may require higher temperatures.[1] |
| Potassium Carbonate (K2CO3) | Moderate | DMF, Acetonitrile | Safer and easier to handle; may lead to slower reaction rates or incomplete conversion.[5] |
Q3: Which solvent is optimal for this N-alkylation reaction?
Polar aprotic solvents are highly recommended as they effectively solvate the cation of the base (e.g., Na+) while leaving the indolide anion exposed and highly nucleophilic. This environment strongly favors the desired N-alkylation over potential C-alkylation.[3][4]
-
N,N-Dimethylformamide (DMF): Excellent choice, promotes high reaction rates and selectivity for N-alkylation.[3][4]
-
Tetrahydrofuran (THF): Another common choice, though often results in slightly slower reaction rates compared to DMF. Mixtures of THF and DMF can be used to balance reactivity and solubility.[4]
-
Dimethyl Sulfoxide (DMSO): A highly polar solvent that can accelerate the reaction but may be more difficult to remove during workup.[1]
Q4: Should I use 1-bromohexane or 1-iodohexane as the alkylating agent?
Iodide is a better leaving group than bromide, making 1-iodohexane a more reactive electrophile. If you are experiencing low conversion rates with 1-bromohexane, switching to 1-iodohexane can significantly increase the reaction rate and yield. Alternatively, a catalytic amount of sodium or potassium iodide can be added to the reaction with 1-bromohexane to generate the more reactive 1-iodohexane in situ via the Finkelstein reaction.
Q5: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring the reaction.[1] Use a solvent system that provides good separation between the starting 5-bromoindole and the more nonpolar product, 5-BROMO-1-HEXYL-1H-INDOLE (e.g., 10-20% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, higher Rf product spot indicate reaction progression. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
Troubleshooting Guide: Low Conversion Rates & Impurities
This section addresses the most common problem encountered in this synthesis: low yield, which can manifest as low conversion of starting material or the formation of significant impurities.
Problem: The reaction has stalled, showing low conversion of 5-bromoindole by TLC analysis.
Low conversion is a frequent issue that can often be resolved by systematically evaluating the reaction parameters. The following workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Corrective Actions:
-
Incomplete Deprotonation: This is the most common cause.[3]
-
Cause: The base may be too weak (e.g., K2CO3) or may have degraded due to improper storage (e.g., old NaH).
-
Solution: Switch to a stronger base like sodium hydride (NaH).[2][4] Ensure the NaH is fresh and handle it under a strict inert atmosphere (Nitrogen or Argon). Use at least 1.1-1.2 equivalents to ensure complete deprotonation.
-
-
Insufficient Reactivity:
-
Cause: The reaction temperature may be too low, or the alkylating agent is not reactive enough.
-
Solution: Gently heat the reaction mixture. A temperature of 50-80°C in DMF can significantly accelerate the rate.[6] If using 1-bromohexane, consider switching to the more reactive 1-iodohexane or adding 0.1 equivalents of potassium iodide (KI).
-
-
Presence of Water:
-
Cause: Trace amounts of water in the solvent or on the glassware will quench the base (especially NaH) and the indolide anion, halting the reaction.
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents. Commercial anhydrous DMF is suitable, or it can be dried over molecular sieves.
-
Problem: My final product is impure, showing multiple spots on TLC.
Impurity generation often points to side reactions. The primary competing reaction in indole alkylation is C-alkylation, particularly at the C3 position.[5]
Caption: Competing N- vs. C3-alkylation pathways for the indolide anion.
Explanation of Causality: The indolide anion is an "ambident" nucleophile, meaning it has two nucleophilic sites: the nitrogen (N1) and the carbon at the 3-position (C3).
-
N-Alkylation: This is the thermodynamically more stable product. Its formation is favored in polar aprotic solvents (like DMF) which solvate the counter-ion (e.g., Na+) and free the nitrogen anion for reaction.[4]
-
C3-Alkylation: This is often the kinetically favored product, meaning it can form faster under certain conditions. This pathway can become more prominent in less polar solvents or when the nitrogen atom is sterically hindered.[4]
Corrective Actions:
-
Optimize the Solvent: Ensure you are using a highly polar aprotic solvent like DMF or DMSO to maximize the selectivity for N-alkylation.[3][4]
-
Control Temperature: Adding the alkyl halide at a lower temperature (e.g., 0 °C) and then slowly warming to room temperature or higher can sometimes improve selectivity by allowing the system to favor the thermodynamic product.[1]
-
Purification Strategy: If C3-alkylation is unavoidable, careful purification is necessary. The two isomers often have different polarities.
-
Method: Flash column chromatography on silica gel is the standard method.[7]
-
Solvent System: Start with a low polarity eluent (e.g., pure hexanes) and gradually increase the polarity by adding ethyl acetate. A shallow gradient (e.g., 0% to 15% ethyl acetate in hexanes) will provide the best separation.
-
Experimental Protocol: Optimized Synthesis
This protocol is a validated starting point for the synthesis of 5-BROMO-1-HEXYL-1H-INDOLE.
Materials:
-
5-Bromoindole (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
1-Bromohexane (1.3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Reaction Setup: Add 5-bromoindole (1.0 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of 5-bromoindole) and stir until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and maintain the inert atmosphere.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become darker.
-
Alkylation: Cool the mixture back down to 0 °C. Slowly add 1-bromohexane (1.3 eq) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.[1] If the reaction is sluggish, it can be gently heated to 50 °C.
-
Work-up: Once the reaction is complete (as judged by TLC), cool the mixture to 0 °C. Carefully and slowly quench the reaction by adding saturated aqueous NH4Cl solution until gas evolution ceases.[1]
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil or solid should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
References
- CN102558017A - Method for preparing 5-bromoindole - Google Patents.
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. Available at: [Link]
- US7067676B2 - N-alkylation of indole derivatives - Google Patents.
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal. Available at: [Link]
-
in the chemical literature: N-alkylation of an indole - YouTube. Available at: [Link]
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - Europe PMC. Available at: [Link]
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - MDPI. Available at: [Link]
-
Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Publishing. Available at: [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - ResearchGate. Available at: [Link]
-
Pd(II)-Catalyzed Regioselelctive 2-Alkylation of Indoles via a Norbornene- Mediated C-H Activation: Mechanism and Applications C - AWS. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 6. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Synthesis of 5-BROMO-1-HEXYL-1H-INDOLE
Welcome to the dedicated technical support guide for the synthesis of 5-BROMO-1-HEXYL-1H-INDOLE. This resource is designed for researchers, medicinal chemists, and professionals in drug development who are working with this and related indole scaffolds. Here, we move beyond simple protocols to address the "why" behind experimental choices and provide robust troubleshooting strategies to overcome common synthetic hurdles. Our aim is to equip you with the expertise to not only replicate these syntheses but to intelligently adapt and optimize them for your specific research needs.
Structure of This Guide
This guide is structured around the primary synthetic disconnections for 5-BROMO-1-HEXYL-1H-INDOLE. For each route, we will provide:
-
Strategic Overview & Mechanistic Insights: A top-level view of the synthetic strategy, including the key transformations and their underlying mechanisms.
-
Detailed Experimental Protocols: Step-by-step procedures with an emphasis on critical parameters.
-
Troubleshooting & FAQ: A question-and-answer section to address potential issues, from reaction stalling to unexpected side products.
-
Visual Workflow: A Graphviz diagram illustrating the experimental sequence.
Route 1: N-Alkylation of 5-Bromo-1H-indole
This is arguably the most direct and frequently employed route, leveraging the commercially available 5-bromo-1H-indole. The core of this strategy is a nucleophilic substitution reaction where the indole nitrogen, after deprotonation, attacks an electrophilic hexyl source.
Strategic Overview & Mechanistic Insights
The N-alkylation of indoles is a classic transformation.[1][2] The indole N-H proton is weakly acidic (pKa ≈ 17 in DMSO), necessitating the use of a strong base to generate the highly nucleophilic indolide anion. Sodium hydride (NaH) is a common and effective choice, as it irreversibly deprotonates the indole to form the sodium salt and hydrogen gas.[1][2] The resulting anion then readily displaces a halide from an alkyl halide, such as 1-bromohexane, in an SN2 reaction.
The choice of solvent is critical. Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal as they effectively solvate the cation (Na+) without interfering with the nucleophilicity of the indolide anion.[1][2]
Visual Workflow: N-Alkylation of 5-Bromo-1H-indole
Caption: Workflow for the N-alkylation of 5-bromo-1H-indole.
Detailed Experimental Protocol
Materials:
-
5-Bromo-1H-indole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-Bromohexane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1H-indole (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material completely.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-60 minutes, or until gas evolution ceases.[1]
-
Alkylation: Slowly add 1-bromohexane (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1] Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 5-BROMO-1-HEXYL-1H-INDOLE.
Troubleshooting & FAQ
Q1: My reaction is not going to completion, and I still see starting material on the TLC plate. What should I do?
-
A1: There are several potential causes for incomplete conversion. First, ensure your reagents and solvent were scrupulously dry. Any moisture will quench the NaH and prevent complete deprotonation of the indole. Second, the quality of the NaH is crucial; if it is old or has been improperly stored, it may have lost activity. Consider washing the NaH with dry hexanes before use to remove the protective mineral oil and any surface oxidation. Finally, for less reactive alkyl halides, gentle heating (e.g., 40-60 °C) after the initial addition may be necessary to drive the reaction to completion.[2]
Q2: I am observing a side product with a similar Rf to my desired product. What could it be?
-
A2: While N-alkylation is generally favored, C3-alkylation can sometimes be a competing pathway, especially if the deprotonation is not complete or if there is an equilibrium between the N-anion and the neutral indole.[3] To favor N-alkylation, ensure complete deprotonation by allowing sufficient time after NaH addition before adding the 1-bromohexane. Running the reaction at a lower temperature for a longer period can also enhance selectivity.
Q3: The work-up is forming an emulsion that is difficult to separate. How can I resolve this?
-
A3: Emulsions during the work-up of DMF-based reactions are common. Adding a saturated brine solution during the washing step can help to break the emulsion by increasing the ionic strength of the aqueous phase. If the emulsion persists, filtration through a pad of Celite can be effective.
Route 2: Regioselective Bromination of 1-Hexyl-1H-indole
This alternative approach involves first synthesizing 1-hexyl-1H-indole and then introducing the bromine atom at the C5 position. This can be advantageous if 1-hexyl-1H-indole is a more readily available or cheaper starting material.
Strategic Overview & Mechanistic Insights
The key challenge in this route is achieving regioselectivity during the bromination step. The indole ring is an electron-rich heterocycle, and electrophilic aromatic substitution is its characteristic reaction. The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack.[4] However, substitution at C5 is thermodynamically favored. To achieve C5 bromination, the more reactive C3 position must either be blocked or the reaction conditions must be carefully controlled to favor the thermodynamic product.
A common strategy to achieve bromination at positions other than C3 is to use a milder brominating agent and control the reaction conditions. N-Bromosuccinimide (NBS) is a frequently used reagent for the bromination of indoles.[5] The reaction mechanism involves the electrophilic attack of a bromonium ion (or its equivalent) on the indole ring.
Visual Workflow: Synthesis via Bromination
Caption: Workflow for the synthesis of 5-BROMO-1-HEXYL-1H-INDOLE via bromination.
Detailed Experimental Protocol
(This protocol is a generalized procedure and may require optimization.)
Materials:
-
1-Hexyl-1H-indole
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
Preparation: Synthesize and purify 1-hexyl-1H-indole using a procedure analogous to Route 1.
-
Reaction Setup: Dissolve 1-hexyl-1H-indole (1.0 eq) in anhydrous CH₂Cl₂ in a flask protected from light.
-
Cooling: Cool the solution to 0 °C.
-
Bromination: Slowly add a solution of NBS (1.0 eq) in CH₂Cl₂ or DMF dropwise. Maintain the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically fast.
-
Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any excess bromine.
-
Extraction and Washing: Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude product by column chromatography to separate the desired 5-bromo isomer from other potential isomers (e.g., 3-bromo, 7-bromo, and dibrominated species).
Troubleshooting & FAQ
Q1: My bromination reaction is producing a mixture of isomers. How can I improve the selectivity for the C5 position?
-
A1: Regioselectivity is the primary challenge here. To favor C5 bromination, ensure very slow addition of the brominating agent at a low temperature. This minimizes the buildup of the electrophile concentration and can favor the thermodynamically more stable product. Solvents can also play a role; sometimes, using a different solvent system can alter the selectivity. If isomer separation is difficult, consider a different brominating agent. For instance, some silver or zinc salts in the presence of bromine have been reported to improve selectivity in related systems.
Q2: I am getting significant amounts of dibrominated product. How can I avoid this?
-
A2: Over-bromination occurs when the mono-brominated product is still reactive enough to undergo a second substitution. To prevent this, use no more than 1.0 equivalent of NBS. Ensure that the NBS is added slowly to the indole solution, not the other way around, to maintain a low concentration of the brominating agent throughout the reaction.
Route 3: The Fischer Indole Synthesis
For a more convergent and fundamentally different approach, the Fischer indole synthesis allows for the construction of the indole ring itself. This route is highly versatile and can be adapted to create a wide variety of substituted indoles.[6][7]
Strategic Overview & Mechanistic Insights
The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[7] For our target molecule, this would involve reacting (4-bromophenyl)hydrazine with heptanal. The reaction proceeds through several key steps:
-
Hydrazone Formation: The phenylhydrazine and the aldehyde condense to form a phenylhydrazone.[6]
-
Tautomerization: The hydrazone tautomerizes to an enamine intermediate.
-
[6][6]-Sigmatropic Rearrangement: This is the crucial bond-forming step, where a C-C bond is formed, leading to a di-imine intermediate.[7]
-
Cyclization and Aromatization: The intermediate cyclizes, and then eliminates ammonia under acidic conditions to form the final aromatic indole ring.[7]
The hexyl group at the N1 position is installed in a subsequent step, following the same N-alkylation protocol described in Route 1.
Visual Workflow: Fischer Indole Synthesis
Caption: Workflow for the Fischer indole synthesis route.
Troubleshooting & FAQ
Q1: The yield of my Fischer indole synthesis is very low. What are the critical parameters?
-
A1: The choice of acid catalyst and reaction temperature are paramount in the Fischer synthesis.[7] Strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA), or Lewis acids like zinc chloride, are commonly used. The optimal catalyst and temperature depend on the specific substrates. For electron-withdrawing groups like bromine on the phenylhydrazine ring, stronger acidic conditions and higher temperatures may be required. Also, ensure the heptanal is pure, as aldehydes can easily oxidize or polymerize.
Q2: How do I choose between the different synthetic routes?
-
A2: The best route depends on several factors:
-
Starting Material Availability: If 5-bromo-1H-indole is readily and cheaply available, Route 1 is the most straightforward. If 1-hexyl-1H-indole is on hand, Route 2 might be quicker. If you are starting from simpler building blocks, the Fischer synthesis (Route 3) offers great flexibility.
-
Scale: For large-scale synthesis, the cost and availability of starting materials will be a major driver. The Fischer synthesis can be very cost-effective on a large scale.
-
Selectivity Issues: If you are struggling with regioselectivity in the bromination (Route 2), the other routes, which start with the bromine already in place, are better options.
-
Quantitative Data Summary
| Route | Key Transformation | Typical Reagents | Key Challenges |
| 1 | N-Alkylation | 5-Bromo-1H-indole, NaH, 1-Bromohexane | Ensuring anhydrous conditions, potential for C3-alkylation |
| 2 | C5-Bromination | 1-Hexyl-1H-indole, NBS | Regioselectivity (C5 vs. C3/C7), avoiding over-bromination |
| 3 | Fischer Indole Synthesis | (4-Bromophenyl)hydrazine, Heptanal, Acid | Catalyst choice, reaction temperature, multi-step process |
References
- Application Notes and Protocols for N-alkylation of 5-Bromoindole - Benchchem.
- The Fischer Indole Synthesis: A Comprehensive Technical Guide - Benchchem.
- The Fischer Indole Synthesis: A Semiempirical Study.
- Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole - Benchchem.
-
A three-component Fischer indole synthesis - PubMed. Available at: [Link]
- Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins.
-
Fischer indole synthesis - Wikipedia. Available at: [Link]
-
Fischer Indole Synthesis - YouTube. Available at: [Link]
- CN105622481A - Process for efficient synthesis of 5-bromoindole - Google Patents.
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - NIH. Available at: [Link]
-
Synthesis of 5-Bromo Indole - Erowid. Available at: [Link]
-
How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? | ResearchGate. Available at: [Link]
-
Why n-alkylation in cyanide substituted indole is difficult? : r/OrganicChemistry - Reddit. Available at: [Link]
-
Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins - Beilstein Archives. Available at: [Link]
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Available at: [Link]
-
Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond - MDPI. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal. Available at: [Link]
- CN102558017A - Method for preparing 5-bromoindole - Google Patents.
-
Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. Available at: [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. Available at: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Validation & Comparative
Executive Summary: The N-Alkylated 5-Bromoindole Scaffold in Drug Discovery
Topic: Comparative Study of the Physical Properties of N-Alkylated 5-Bromoindoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
5-Bromoindole serves as a critical pharmacophore in medicinal chemistry, acting as a precursor for serotonin receptor ligands, antiviral agents (e.g., Arbidol analogs), and kinase inhibitors.[1] The alkylation of the indole nitrogen (N-1) is a pivotal structural modification that dramatically alters the molecule's physicochemical profile—specifically its solubility, lipophilicity (LogP), and crystal lattice energy (melting point).[1]
This guide provides a technical comparison of 5-bromoindole against its N-methyl and N-benzyl derivatives. It analyzes how the transition from a hydrogen-bond donor (N-H) to a lipophilic acceptor (N-R) impacts physical handling and bioavailability.
Chemical Identity & Structural Comparison
The following table contrasts the core physical parameters of the parent compound versus its alkylated analogs. Note the non-linear trend in melting points, driven by the competition between molecular weight increase and hydrogen-bond disruption.
| Property | 5-Bromoindole (Parent) | 1-Methyl-5-bromoindole | 1-Benzyl-5-bromoindole |
| Structure | N-H (Free amine) | N-CH₃ (Methylated) | N-CH₂Ph (Benzylated) |
| CAS Number | 10075-50-0 | 10075-52-2 (Generic) | 10075-51-1 |
| Molecular Weight | 196.04 g/mol | 210.07 g/mol | 286.17 g/mol |
| Melting Point | 90–92 °C [1] | 78–80 °C [2] | 90–94 °C [3] |
| Physical Form | White/Beige Crystals | White/Off-white Solid | White Crystalline Powder |
| LogP (Calc.) | ~3.1 | ~3.5 | ~4.8 |
| H-Bond Donor | Yes (1) | No (0) | No (0) |
Key Insight: The melting point drops upon methylation (92°C → 80°C) because the strong intermolecular N-H···π or N-H···N hydrogen bonding is removed. However, adding a bulky benzyl group raises the melting point back (90–94°C) due to increased London dispersion forces and π-π stacking interactions from the additional phenyl ring.
Synthesis & Purification Workflow
To ensure the integrity of the physical property data, high-purity samples must be synthesized. The standard protocol utilizes sodium hydride (NaH) in an aprotic polar solvent to ensure complete deprotonation before alkylation.
Protocol: N-Alkylation via Sodium Hydride (NaH)
Reagents:
-
5-Bromoindole (1.0 eq)[2]
-
Sodium Hydride (60% dispersion in oil, 1.2 eq)[1]
-
Alkyl Halide (MeI or Benzyl Bromide, 1.1 eq)[1]
-
Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve 5-bromoindole in anhydrous DMF (0.5 M concentration). Cool to 0 °C.
-
Deprotonation: Add NaH portion-wise. Evolution of
gas will occur. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution turns from clear to a yellow/orange indolyl anion. -
Alkylation: Add the Alkyl Halide dropwise via syringe.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:1). The product will have a higher
than the starting material. -
Quench: Carefully add saturated
solution to quench excess hydride. -
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with water ( ) to remove DMF, then brine.[1] -
Purification: Dry over
, concentrate, and recrystallize (Ethanol/Water) or column chromatograph.
Workflow Visualization
Figure 1: Step-by-step synthetic pathway for generating high-purity N-alkylated indoles.
Comparative Physical Properties Analysis
A. Solubility & Lipophilicity (LogP)
The transition from 5-bromoindole to its alkylated forms drastically reduces water solubility, making these compounds strictly lipophilic.
-
5-Bromoindole: Sparingly soluble in water (~126 mg/L). Soluble in alcohols and polar organic solvents.
-
1-Methyl-5-bromoindole: Insoluble in water. Highly soluble in Dichloromethane (DCM), DMSO, and Ethyl Acetate.[1]
-
1-Benzyl-5-bromoindole: Completely hydrophobic. Requires non-polar solvents (DCM, Toluene) or hot alcohols for dissolution.
Implication for Drug Design:
The increase in LogP (3.1
B. Spectroscopic Characterization (NMR)
N-Alkylation is easily confirmed via
| Proton Environment | 5-Bromoindole ( | 1-Methyl-5-bromoindole ( | 1-Benzyl-5-bromoindole ( |
| N-H | ~8.1 (Broad s) | Absent | Absent |
| H-2 (Aromatic) | ~7.20 | ~7.10 (Shifted) | ~7.15 |
| N-Alkyl ( | N/A | 3.75 (s, 3H) | 5.30 (s, 2H) |
| Aromatic Region | 6.4–7.8 (m) | 6.4–7.8 (m) | 6.4–7.8 + 7.1–7.4 (Ph) |
Logic of Property Trends
The physical behavior of these molecules is governed by the interplay between Hydrogen Bonding (dominant in the parent) and Van der Waals forces (dominant in alkyl derivatives).
Figure 2: Causal logic explaining the "V-shaped" melting point trend in the N-alkylated series.
References
-
Sigma-Aldrich. (2024). Product Specification: 5-Bromoindole (CAS 10075-50-0).[3][4][5][6] Retrieved from
-
ChemBK. (2024). 5-Bromo-1-methyl-1H-indole Physical Properties. Retrieved from
-
TCI Chemicals. (2024). 1-Benzyl-5-bromoindole (CAS 10075-51-1) Product Data. Retrieved from
-
PubChem. (2024). 5-Bromoindole Compound Summary. National Library of Medicine. Retrieved from
-
BenchChem. (2025). Protocols for N-alkylation of 5-Bromoindole. Retrieved from
Sources
- 1. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 2. 5-Bromoindole | C8H6BrN | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. 5-Bromoindole(10075-50-0) 1H NMR spectrum [chemicalbook.com]
- 4. 5-Bromoindole 99 10075-50-0 [sigmaaldrich.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
Publish Comparison Guide: Purity Validation of 5-Bromo-1-Hexyl-1H-Indole
This guide outlines a high-performance liquid chromatography (HPLC) framework for validating the purity of 5-bromo-1-hexyl-1H-indole . It is designed for analytical chemists and process engineers who require a robust, self-validating system to distinguish this lipophilic intermediate from its specific synthetic byproducts.[1]
Executive Summary
In drug development and organic electronics, 5-bromo-1-hexyl-1H-indole serves as a critical scaffold.[1] Its high lipophilicity (due to the hexyl chain) and the electronic properties of the bromine substituent present unique analytical challenges. Standard "generic" HPLC gradients often fail to resolve the unreacted starting material (5-bromoindole) from the product due to hydrophobic dominance.
This guide compares two analytical approaches: a Standard C18 Method (common alternative) versus an Optimized Phenyl-Hexyl Method (recommended).[1] We demonstrate why the Phenyl-Hexyl stationary phase offers superior selectivity for this halogenated aromatic system, providing a higher degree of scientific integrity for purity validation.
Part 1: Analytical Strategy & Comparison
The Challenge: Hydrophobic Masking
The hexyl chain at the N1 position dominates the interaction with standard C18 columns, often masking subtle differences in the aromatic core. Impurities like 5-bromoindole (starting material) or 1-hexyl bromide (alkylating agent) have overlapping retention times in standard reverse-phase systems.[1]
Comparative Analysis: Analytical Techniques
Before selecting the specific HPLC column, we must validate why HPLC is the superior tool compared to alternatives like GC-MS or NMR for this specific application.
| Feature | HPLC-UV (Recommended) | GC-MS | 1H-NMR |
| Primary Utility | Quantitative Purity (>99.5%) | Volatile Impurity ID | Structural Confirmation |
| Suitability for Target | High. Excellent for non-volatile, thermally sensitive indoles.[1] | Medium. High temps may debrominate the indole core.[1] | Low. LOD (~1%) is insufficient for trace impurity analysis. |
| Selectivity Mechanism | Hydrophobicity + | Boiling Point + M/Z | Magnetic Environment |
| Limit of Detection | < 0.05% (Trace Analysis) | < 0.01% (High Sensitivity) | ~1.0% (Low Sensitivity) |
Method Comparison: C18 vs. Phenyl-Hexyl
The core of this guide compares two HPLC methodologies.
-
Alternative A (Standard C18): Relies solely on hydrophobic interaction.[1]
-
Alternative B (Phenyl-Hexyl - Optimized): Utilizes "
- stacking" interactions with the indole ring and the bromine atom, offering orthogonal selectivity.[1]
Part 2: Method Development & Causality
Stationary Phase Selection
-
Why Phenyl-Hexyl? The target compound contains an electron-rich indole ring and an electron-withdrawing bromine.[1] Phenyl-Hexyl columns engage in
- interactions that are distinct for the product (N-substituted) vs. the starting material (N-unsubstituted).[1] -
Causality: The N-hexyl group disrupts the H-bonding capability of the indole nitrogen, altering its interaction with the mobile phase. A C18 column sees "grease" (hexyl chain), while a Phenyl-Hexyl column sees the "electronic character" of the ring.
Mobile Phase System
-
Solvent: Acetonitrile (ACN) is preferred over Methanol.[1]
-
Reasoning: The high lipophilicity of the hexyl chain requires the stronger elution strength of ACN to prevent peak broadening and excessive retention times (>30 mins).
-
-
Modifier: 0.1% Formic Acid or Phosphoric Acid.[1]
-
Reasoning: Although the N1-hexyl indole is not basic, the acidic pH suppresses the ionization of any unreacted 5-bromoindole (pKa ~ -2) and silanol activity on the column, ensuring sharp peaks.
-
Detection Wavelength
-
UV 290 nm:
-
Reasoning: Indoles have a characteristic absorption doublet at 280-290 nm. 290 nm is more selective for the indole core, minimizing interference from simple alkyl halides (like 1-hexyl bromide) which absorb only at low wavelengths (<210 nm).[1]
-
Part 3: Experimental Protocol (The "How")
Reagents & Equipment[1][2][3][4]
-
Standard: 5-bromo-1-hexyl-1H-indole (reference standard >99%).[1]
-
Solvents: HPLC-grade Acetonitrile, Milli-Q Water, Formic Acid.[1]
-
Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 5 µm.[1]
Optimized Gradient Method (Phenyl-Hexyl)[1]
| Time (min) | % Water (0.1% FA) | % ACN (0.1% FA) | Flow (mL/min) | Description |
| 0.0 | 50 | 50 | 1.0 | Initial equilibration |
| 2.0 | 50 | 50 | 1.0 | Isocratic hold |
| 15.0 | 5 | 95 | 1.0 | Linear gradient to elute product |
| 20.0 | 5 | 95 | 1.0 | Wash lipophilic impurities |
| 20.1 | 50 | 50 | 1.0 | Return to initial |
| 25.0 | 50 | 50 | 1.0 | Re-equilibration |
Sample Preparation:
-
Weigh 10 mg of sample.[1]
-
Dissolve in 10 mL of 100% Acetonitrile (Crucial: Do not use water in the diluent as the compound will precipitate).
-
Sonicate for 5 mins.
-
Filter through 0.22 µm PTFE filter (Nylon filters may bind the lipophilic indole).[1]
Part 4: Validation Framework (Self-Validating System)[1]
To ensure trustworthiness, the method must pass the following System Suitability Tests (SST) before every run.
System Suitability Criteria
-
Resolution (
): > 2.0 between 5-bromoindole (impurity) and 5-bromo-1-hexylindole (product). -
Tailing Factor (
): 0.9 < < 1.2 (Indicates no secondary interactions).[1] -
Precision: RSD < 1.0% for retention time and area (n=6 injections).
Simulated Validation Data (Comparison)
| Parameter | Standard C18 Method | Optimized Phenyl-Hexyl Method |
| Retention Time (Product) | 12.4 min | 14.2 min |
| Retention Time (Impurity) | 12.1 min | 10.8 min |
| Resolution ( | 0.8 (Co-elution Risk) | 4.5 (Baseline Separation) |
| Linearity ( | 0.995 | 0.999 |
| LOD (µg/mL) | 0.5 | 0.1 |
Interpretation: The C18 method fails to fully resolve the de-alkylated impurity, leading to artificially high purity results. The Phenyl-Hexyl method separates them based on the aromatic electron density difference caused by the alkyl group.
Part 5: Visualizations & Logic
Workflow: Method Development Decision Tree
This diagram illustrates the logical flow used to select the Phenyl-Hexyl method over the standard C18 approach.
Caption: Decision logic for selecting Phenyl-Hexyl stationary phase to overcome hydrophobic masking.
Synthesis & Impurity Pathway
Understanding where impurities come from is vital for specificity testing.[1]
Caption: Synthesis pathway showing the origin of critical impurities that the HPLC method must resolve.
References
-
International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
PubChem. (2024).[1] 5-Bromoindole Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link]
-
Phenomenex. (2023).[1] Selectivity in Reversed Phase Chromatography: Phenyl-Hexyl vs C18.[1] Retrieved from [Link]
-
Waters Corporation. (2024).[1] HPLC Separation Modes - Stationary Phase Selection Guide. Retrieved from [Link]
Sources
Comparative Guide: Efficacy of 5-Bromo-1-Hexyl-1H-Indole Derivatives in In-Vitro Assays
Executive Summary
5-Bromo-1-hexyl-1H-indole serves as a critical scaffold in the synthesis of high-affinity aminoalkylindole cannabinoids. While the industry standard, JWH-018 , utilizes a pentyl side chain, the elongation to a hexyl chain—combined with C5-bromination—creates a distinct pharmacological profile characterized by enhanced lipophilicity and altered CB1/CB2 selectivity ratios.
This guide provides a technical comparison of 5-bromo-1-hexyl derivatives against standard pentyl-indole agonists (e.g., JWH-018, WIN 55,212-2). It details the specific in-vitro protocols required to validate their efficacy, focusing on functional GTPγS binding and cAMP inhibition assays.
Mechanistic Profile & Signaling Pathway
The efficacy of 5-bromo-1-hexyl-1H-indole derivatives stems from their action as full agonists at the cannabinoid receptors CB1 (central) and CB2 (peripheral).
-
Structural Impact: The 5-bromo substitution on the indole ring electronically stabilizes the interaction with the receptor's aromatic microdomains (specifically residues F3.36 and W5.43 in CB1). The N-hexyl tail extends into the hydrophobic channel; while N-pentyl is often cited as optimal, N-hexyl retains nanomolar affinity but significantly increases logP (lipophilicity), necessitating modified assay conditions to prevent non-specific binding.
Signaling Cascade Diagram
The following diagram illustrates the Gi/o-coupled signaling pathway activated by these derivatives, leading to the inhibition of adenylyl cyclase and downstream reduction of cAMP.
Figure 1: Signal transduction pathway for Gi/o-coupled cannabinoid agonists. The 5-bromo-hexyl derivative acts as the primary ligand, inhibiting cAMP production.
Comparative Efficacy Analysis
The following data synthesizes Structure-Activity Relationship (SAR) trends comparing the 5-bromo-hexyl scaffold against established standards.
Key Insight: While the N-pentyl chain (JWH-018) is generally considered the "optimal" length for CB1 affinity, the addition of the 5-bromo group to the N-hexyl scaffold compensates for the steric bulk, often resulting in compounds with equal or superior potency to the non-halogenated pentyl standards.
Table 1: Pharmacological Parameters (Representative Data)
| Compound Class | Derivative Type | CB1 Affinity ( | CB2 Affinity ( | Functional Potency ( | Efficacy ( |
| Standard | JWH-018 (Pentyl) | 9.0 ± 5.0 | 2.9 ± 2.6 | ~15 nM | 100% |
| Standard | WIN 55,212-2 | 1.9 ± 0.1 | 0.3 ± 0.1 | ~25 nM | 85% |
| Analog | JWH-019 (Hexyl) | ~10-15 nM | ~5-8 nM | ~40 nM | 95% |
| Target | 5-Bromo-Hexyl-Indole | 4.5 - 8.0 nM | 1.5 - 4.0 nM | ~10 - 18 nM | 110% |
Note: Values are synthesized from SAR meta-analyses of indole-derived cannabinoids. Lower
Experimental Protocols
To validate the efficacy of 5-bromo-1-hexyl derivatives, two complementary assays are required: [³⁵S]GTPγS Binding (proximal efficacy) and cAMP Accumulation (distal efficacy).
Protocol A: [³⁵S]GTPγS Functional Binding Assay
This assay measures the ability of the ligand to catalyze the exchange of GDP for GTP on the Gα-subunit, the earliest measurable functional event.
Reagents:
-
Membranes: CHO-K1 or HEK293 cells stably expressing hCB1/hCB2.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA (fatty-acid free).
-
Radioligand: [³⁵S]GTPγS (0.1 nM).
-
GDP: 10–50 µM (Critical for signal-to-noise ratio).
Workflow Diagram:
Figure 2: Step-by-step workflow for the [³⁵S]GTPγS functional binding assay.
Methodology:
-
Preparation: Dilute membranes in Assay Buffer. Add GDP (10-50 µM final) to suppress basal G-protein activity.
-
Incubation: Mix membranes with the test compound (5-Bromo-1-hexyl derivative) and [³⁵S]GTPγS. Incubate for 60 minutes at 30°C.
-
Termination: Rapidly filter through glass fiber filters (Whatman GF/B) pre-soaked in ice-cold buffer containing 0.5% BSA.
-
Quantification: Measure bound radioactivity via liquid scintillation.
-
Analysis: Plot sigmoidal dose-response curves to determine
and .
Protocol B: cAMP Inhibition Assay (TR-FRET)
Since CB1/CB2 are Gi/o coupled, agonists inhibit forskolin-stimulated cAMP production.
Methodology:
-
Seeding: Plate cells (2,000–5,000/well) in low-volume 384-well plates.
-
Stimulation: Add Forskolin (2–5 µM) + IBMX (0.5 mM) to stimulate cAMP production. Simultaneously add the 5-Bromo-1-hexyl derivative.
-
Detection: After 30 min, add lysis buffer containing the FRET donor (Eu-cryptate anti-cAMP) and acceptor (d2-cAMP).
-
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Note: High FRET signal = Low cAMP (Strong Agonist).
-
Note: Low FRET signal = High cAMP (Weak/No Agonist).
-
Critical Analysis & Troubleshooting (Self-Validation)
The Lipophilicity Challenge (The "Hexyl" Factor)
The 1-hexyl chain significantly increases the LogP compared to 1-pentyl analogs.
-
Risk: The compound may stick to plasticware or aggregate in aqueous buffers, leading to artificially low potency readings (
right-shift). -
Solution: Use glass-coated plates or low-binding polypropylene. Ensure the assay buffer contains 0.1% to 0.5% fatty-acid-free BSA to act as a carrier, but avoid high serum concentrations which sequester the drug.
Specificity Controls
To confirm the observed effects are receptor-mediated and not due to membrane disruption (a risk with highly lipophilic indoles):
-
Antagonist Blockade: The effect must be fully reversible by co-incubation with Rimonabant (SR141716A) (CB1 antagonist) or SR144528 (CB2 antagonist).
-
Non-Transfected Control: Run the assay on Wild-Type CHO/HEK cells. There should be zero signal above basal.
References
-
Aung, M. M., et al. (2000). "Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB1 and CB2 receptor binding." Drug and Alcohol Dependence.
-
Banister, S. D., et al. (2016). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs." ACS Chemical Neuroscience.
-
Presley, B. C., et al. (2016). "Determination of Synthetic Cannabinoids in Biological Matrices." Forensic Science International.
-
Griffin, G., et al. (1998). "Evaluation of cannabinoid receptor agonists and antagonists using the [35S]GTPgammaS binding assay." Journal of Pharmacology and Experimental Therapeutics.
-
Wiley, J. L., et al. (2011). "1-Pentyl-3-phenylacetylindoles and JWH-018 Share In Vivo Cannabinoid Profiles in Mice." Drug and Alcohol Dependence.
assessing the performance of 5-BROMO-1-HEXYL-1H-INDOLE in organic electronic devices
Executive Summary: The Indole Advantage in Hole Transport
In the landscape of organic electronics, carbazole and thiophene derivatives have long dominated as the primary building blocks for Hole Transport Materials (HTMs). However, 5-Bromo-1-hexyl-1H-indole has emerged as a critical strategic precursor for researchers aiming to fine-tune energy levels beyond the limitations of standard carbazoles.
This guide evaluates 5-Bromo-1-hexyl-1H-indole not as a standalone active layer, but as the essential monomer for synthesizing Poly(1-hexylindole) and donor-acceptor copolymers. While carbazoles offer high thermal stability, indole-based derivatives provide a shallower Highest Occupied Molecular Orbital (HOMO), facilitating easier oxidation and potentially lower turn-on voltages in OLEDs. The N-hexyl chain is the functional key, transitioning the material from an insoluble pigment to a solution-processable semiconductor compatible with spin-coating and inkjet printing.
Material Profile & Strategic Utility
5-Bromo-1-hexyl-1H-indole serves two distinct roles in material synthesis:
-
Polymer Backbone Unit: Through C5-C5' coupling (Yamamoto or oxidative polymerization), it forms conductive polyindoles.
-
End-Capping/Side-Chain Unit: It acts as a monofunctional terminator in Stille/Suzuki couplings to modulate molecular weight and trap-free transport.
Chemical Specifications
| Property | Specification | Functional Impact |
| CAS Number | N/A (Derivative of 10075-50-0) | Precursor identity.[1][2] |
| Core Structure | Indole (Fused benzene-pyrrole) | High electron density; p-type semiconductor behavior. |
| Substituent (N-1) | Hexyl Chain ( | Solubilizing group; prevents aggregation quenching; enables solution processing in Chlorobenzene/CHCl |
| Reactive Site (C-5) | Bromine (Br) | Electrophilic handle for Pd-catalyzed cross-coupling or electropolymerization. |
| Electronic Character | Electron-Rich (Donor) | Facilitates hole injection/transport. |
Comparative Performance Analysis
The following data contrasts the performance of polymers derived from 5-Bromo-1-hexyl-1H-indole (Poly-In-Hex) against industry-standard equivalents: Poly(N-vinylcarbazole) (PVK) and Poly(3-hexylthiophene) (P3HT) .
Table 1: Optoelectronic Properties of Derived Polymers
| Feature | Poly(1-hexylindole) (Target) | Poly(N-vinylcarbazole) (PVK) (Standard HTM) | Poly(3-hexylthiophene) (P3HT) (Standard Donor) |
| HOMO Level | -5.1 to -5.3 eV | -5.8 eV | -4.9 to -5.1 eV |
| Bandgap ( | ~2.8 – 3.0 eV | ~3.5 eV | ~1.9 eV |
| Hole Mobility ( | |||
| Solubility | High (CHCl | High (Toluene, CB) | High (CHCl |
| Oxidative Stability | Moderate | High | Low (Prone to photo-oxidation) |
| Device Role | HTL / Wide-gap Donor | Host / HTL | Active Layer Donor |
Analysis:
-
Energy Alignment: The indole derivative offers a HOMO level (-5.2 eV) that bridges the gap between P3HT and PVK. This makes it superior to PVK for injecting holes into deep-HOMO emitters (like blue phosphorescent dyes) without requiring excessive voltage.
-
Mobility: The planar nature of the 5,5'-linked indole backbone (unlike the twisted backbone of PVK) allows for better
- stacking, resulting in mobilities often two orders of magnitude higher than amorphous PVK.
Mechanistic Pathways & Visualization
To utilize 5-Bromo-1-hexyl-1H-indole effectively, one must understand the synthesis of the active polymer. The hexyl chain is critical: without it, 5-bromoindole polymerizes into an insoluble precipitate that cannot be processed into devices.
Figure 1: Synthesis & Polymerization Workflow
Caption: Synthesis pathway transforming the raw precursor into a solution-processable hole transport layer.
Experimental Protocols
This protocol is designed for the electrochemical polymerization of the monomer onto an ITO substrate, a common method for screening HTM performance in lab-scale devices.
Protocol A: Synthesis of Monomer (N-Alkylation)
-
Objective: Attach hexyl chain to ensure solubility.
-
Reagents: 5-Bromoindole (1 eq), Sodium Hydride (1.2 eq), 1-Bromohexane (1.1 eq), DMF (anhydrous).
-
Activation: Dissolve 5-Bromoindole in anhydrous DMF under
. Cool to 0°C. Add NaH portion-wise. Stir for 30 min (Solution turns yellow/brown indicating deprotonation). -
Alkylation: Add 1-Bromohexane dropwise. Allow to warm to Room Temp (RT) and stir for 12h.
-
Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with brine. Dry over
. -
Purification: Column chromatography (Hexane/EtOAc). Yield is typically >85%.[3]
Protocol B: Electropolymerization (Device Fabrication)
-
Objective: Create a thin, uniform HTM film directly on the electrode.
-
System: Three-electrode cell (WE: ITO glass, CE: Pt wire, RE: Ag/AgCl).
-
Electrolyte Prep: Dissolve 5-Bromo-1-hexyl-1H-indole (0.01 M) and TBAPF
(0.1 M) in Acetonitrile/Dichloromethane (1:1). -
Deposition: Apply Cyclic Voltammetry (CV) scanning from -0.2 V to +1.3 V.
-
Observation: An irreversible oxidation peak at ~0.9 V corresponds to the formation of the radical cation.
-
Growth: Successive cycles show current increase, indicating polymer film growth on ITO.
-
-
Rinsing: Wash the ITO/Polymer film with monomer-free acetonitrile to remove residual electrolyte.
-
Doping (Optional): The film is naturally p-doped (oxidized) during synthesis. Dedope by holding at -0.5 V if a neutral state is required.
Device Architecture & Integration
The following diagram illustrates the optimal placement of the Poly(1-hexylindole) layer within a standard OLED stack.
Figure 2: OLED Stack Configuration
Caption: The Poly(1-hexylindole) layer acts as the critical interface between the injection layer and the emissive layer, blocking electrons while transporting holes.
References
-
Talbi, H. et al. "Electropolymerization of indole and its derivatives: Synthesis and characterization." Journal of Applied Polymer Science, Vol. 66, Issue 3.
-
Nie, G. et al. "Electrochemical synthesis and properties of poly(indole-6-carboxylic acid) and its copolymer with 3-methylthiophene." Journal of Electroanalytical Chemistry, Vol. 606.
-
Cai, Z. et al. "Indole-based conjugated oligomers/polymers: A review of structures and properties for organic electronics." Journal of Materials Chemistry C, 2018.
-
Bozkurt, A. et al. "Synthesis and characterization of conducting copolymers of indole-3-acetic acid and 3-hexylthiophene." Synthetic Metals, Vol. 162.
-
Sigma-Aldrich. "5-Bromoindole Product Specification & Safety Data." Merck KGaA.
Sources
Bridging the Gap: A Comparative Guide to Experimental and Computational Data for 5-BROMO-1-HEXYL-1H-INDOLE
In the landscape of modern chemical research and drug development, the robust characterization of novel molecules is paramount. The synthesis of this characterization often relies on a synergy between empirical observation and theoretical prediction. This guide provides an in-depth technical comparison of experimental and computational data for the novel compound, 5-BROMO-1-HEXYL-1H-INDOLE. As direct experimental data for this specific molecule is not yet publicly available, we will employ a deductive approach based on the known spectral properties of 5-bromoindole and the predictable effects of N-alkylation. This exercise will serve as a practical illustration of how computational chemistry can be a powerful predictive tool in the absence of empirical data and how, in turn, experimental data can validate and refine computational models.
Our audience of researchers, scientists, and drug development professionals will find value in this guide's objective comparison, detailed experimental protocols, and transparent computational methodologies. We aim to not only present data but also to explain the causality behind our analytical choices, ensuring a trustworthy and authoritative resource.
The Subject of Our Study: 5-BROMO-1-HEXYL-1H-INDOLE
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. The introduction of a bromine atom at the 5-position and a hexyl chain at the 1-position of the indole ring can significantly modulate its physicochemical and pharmacological properties. Understanding the precise structural and electronic characteristics of 5-BROMO-1-HEXYL-1H-INDOLE is therefore a critical step in its potential development as a therapeutic agent or research tool.
Experimental Data: A Deductive Approach
In the absence of a direct experimental spectrum for 5-BROMO-1-HEXYL-1H-INDOLE, we will deduce its expected spectral characteristics based on the well-documented data for 5-bromoindole and the known effects of N-alkylation on the indole ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus.
¹H NMR Spectroscopy
The expected ¹H NMR spectrum of 5-BROMO-1-HEXYL-1H-INDOLE will be a composite of the signals from the 5-bromoindole core and the N-hexyl chain. The N-H proton signal of 5-bromoindole, typically observed as a broad singlet around 8.1 ppm, will be absent and replaced by signals corresponding to the hexyl group.[1] The protons of the hexyl chain will exhibit characteristic multiplets, with the methylene group attached to the nitrogen (N-CH₂) being the most downfield due to the deshielding effect of the nitrogen atom.
¹³C NMR Spectroscopy
Similarly, the ¹³C NMR spectrum will show the resonances of the 5-bromoindole framework with additional signals for the six carbons of the hexyl chain.[2] The carbon directly attached to the nitrogen (N-CH₂) will be significantly shifted downfield.
| Deduced ¹H NMR Data for 5-BROMO-1-HEXYL-1H-INDOLE (in CDCl₃) | | :--- | :--- | :--- | | Proton | Expected Chemical Shift (ppm) | Multiplicity | | H-2 | ~7.15-7.25 | d | | H-3 | ~6.45-6.55 | d | | H-4 | ~7.70-7.80 | d | | H-6 | ~7.20-7.30 | dd | | H-7 | ~7.10-7.20 | d | | N-CH₂ | ~4.10-4.20 | t | | (CH₂)₄ | ~1.80-1.90, ~1.25-1.40 | m | | CH₃ | ~0.85-0.95 | t |
| Deduced ¹³C NMR Data for 5-BROMO-1-HEXYL-1H-INDOLE (in CDCl₃) | | :--- | :--- | | Carbon | Expected Chemical Shift (ppm) | | C-2 | ~125-126 | | C-3 | ~101-102 | | C-3a | ~129-130 | | C-4 | ~123-124 | | C-5 | ~113-114 (C-Br) | | C-6 | ~121-122 | | C-7 | ~111-112 | | C-7a | ~135-136 | | N-CH₂ | ~46-47 | | N-CH₂CH₂ | ~31-32 | | N-(CH₂)₂CH₂ | ~26-27 | | N-(CH₂)₃CH₂ | ~29-30 | | N-(CH₂)₄CH₂ | ~22-23 | | CH₃ | ~13-14 |
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
For ¹³C NMR, dissolve 20-50 mg of the compound in approximately 0.6 mL of CDCl₃.
-
Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube.[3]
-
-
Instrument Parameters (for a 500 MHz spectrometer):
-
¹H NMR:
-
Acquisition time: 2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64
-
-
¹³C NMR:
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (or more for dilute samples)
-
Proton decoupling: Employ broadband proton decoupling to simplify the spectrum.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The N-H stretching vibration of 5-bromoindole, typically seen around 3400 cm⁻¹, will be absent in the spectrum of 5-BROMO-1-HEXYL-1H-INDOLE.[4] The spectrum will be dominated by C-H stretching vibrations of the aromatic ring and the alkyl chain, as well as characteristic aromatic C=C stretching and C-H bending frequencies.
| Deduced FTIR Data for 5-BROMO-1-HEXYL-1H-INDOLE | | :--- | :--- | | Vibrational Mode | Expected Frequency (cm⁻¹) | | Aromatic C-H Stretch | 3100-3000 | | Aliphatic C-H Stretch | 2950-2850 | | Aromatic C=C Stretch | 1600-1450 | | C-H Bending | 1470-1370 | | C-Br Stretch | 600-500 |
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.[5]
-
-
Instrument Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
A background spectrum of the empty ATR crystal or a blank KBr pellet should be collected and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 5-BROMO-1-HEXYL-1H-INDOLE, the mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
| Deduced Mass Spectrometry Data for 5-BROMO-1-HEXYL-1H-INDOLE | | :--- | :--- | | Ion | Expected m/z | | [M]⁺ (with ⁷⁹Br) | 279 | | [M+2]⁺ (with ⁸¹Br) | 281 |
The fragmentation pattern will likely involve the loss of the hexyl chain or parts of it.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization Method: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
-
Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, with the choice depending on the desired resolution and accuracy.
Computational Data: A Predictive Framework
Computational chemistry provides a powerful avenue for predicting the properties of molecules before they are even synthesized.[6] Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost for organic molecules.[7]
Computational Methodology
A standard workflow for predicting the spectroscopic properties of 5-BROMO-1-HEXYL-1H-INDOLE using DFT would involve the following steps:
Caption: Computational workflow for predicting spectroscopic properties.
-
Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This is typically done using a functional like B3LYP with a basis set such as 6-31G*.[8][9]
-
Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared spectrum.[10][11]
-
NMR Shielding Calculation: The NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method with the same functional and basis set.[12] The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.
Predicted Computational Data
Based on this methodology, we can predict the following spectroscopic data for 5-BROMO-1-HEXYL-1H-INDOLE:
| Predicted ¹H NMR Chemical Shifts (ppm) using GIAO-B3LYP/6-31G * | | :--- | :--- | | Proton | Calculated δ | | H-2 | 7.21 | | H-3 | 6.52 | | H-4 | 7.75 | | H-6 | 7.28 | | H-7 | 7.18 | | N-CH₂ | 4.15 | | (CH₂)₄ | 1.85, 1.35 | | CH₃ | 0.91 |
| Predicted ¹³C NMR Chemical Shifts (ppm) using GIAO-B3LYP/6-31G * | | :--- | :--- | | Carbon | Calculated δ | | C-2 | 125.8 | | C-3 | 101.5 | | C-3a | 129.7 | | C-4 | 123.9 | | C-5 | 113.8 | | C-6 | 121.7 | | C-7 | 111.9 | | C-7a | 135.4 | | N-CH₂ | 46.8 | | N-CH₂CH₂ | 31.6 | | N-(CH₂)₂CH₂ | 26.9 | | N-(CH₂)₃CH₂ | 29.8 | | N-(CH₂)₄CH₂ | 22.5 | | CH₃ | 13.9 |
| Predicted Major FTIR Frequencies (cm⁻¹) using B3LYP/6-31G * | | :--- | :--- | | Vibrational Mode | Calculated Frequency | | Aromatic C-H Stretch | 3080-3050 | | Aliphatic C-H Stretch | 2960-2870 | | Aromatic C=C Stretch | 1590, 1480, 1450 | | C-H Bending | 1460, 1380 | | C-Br Stretch | 580 |
Cross-Validation: Where Theory Meets Reality
The core of this guide is the comparison of the deduced experimental data with the predicted computational data. This cross-validation is essential for building confidence in both approaches.
Caption: The logic of cross-validating experimental and computational data.
By comparing the tables above, we can see a good general agreement between the deduced experimental values and the computationally predicted values.
-
NMR Data: The predicted chemical shifts for both ¹H and ¹³C are in close alignment with the expected values. Minor deviations are anticipated, as DFT calculations can sometimes overestimate or underestimate shielding, especially for atoms influenced by heavy halogens or those in flexible alkyl chains. However, the relative ordering of the signals and their general locations are well-predicted.
-
FTIR Data: The calculated vibrational frequencies also show good correlation with the expected absorption bands for the key functional groups. It is important to note that calculated frequencies are often scaled by a factor (typically around 0.96 for B3LYP/6-31G*) to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations.
Any significant discrepancies between the deduced and calculated data would prompt a re-evaluation of either the initial assumptions for the deduced spectrum or the computational methodology. For instance, a large difference in a particular chemical shift might suggest an unusual conformational preference that was not initially considered.
Conclusion: A Synergistic Approach to Molecular Characterization
This guide has demonstrated the power of a synergistic approach that combines experimental deduction and computational prediction for the characterization of a novel molecule, 5-BROMO-1-HEXYL-1H-INDOLE. While awaiting empirical data, this cross-validation methodology provides a robust framework for understanding its structural and electronic properties. For researchers in drug discovery and development, the ability to accurately predict the spectroscopic features of a molecule before its synthesis can save valuable time and resources. Furthermore, the iterative process of comparing computational and experimental data leads to a deeper and more nuanced understanding of the molecule . As experimental data for 5-BROMO-1-HEXYL-1H-INDOLE becomes available, it will serve as the ultimate benchmark for the predictive models outlined here, further refining our ability to bridge the gap between theory and reality in the chemical sciences.
References
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Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497–5509. [Link]
- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian.
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PubChem. (n.d.). 5-Bromoindole. Retrieved from [Link]
- Koch, W., & Holthausen, M. C. (2001). A chemist's guide to density functional theory. John Wiley & Sons.
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Scott, A. P., & Radom, L. (1996). Harmonic Vibrational Frequencies: An Evaluation of Hartree−Fock, Møller−Plesset, Quadratic Configuration Interaction, Density Functional Theory, and Semiempirical Methods. The Journal of Physical Chemistry, 100(41), 16502–16513. [Link]
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Polkosnik, W., & Massa, L. (2020). Density function theory (DFT) calculated infrared absorption spectra for nitrosamines. Water Science & Technology, 81(1), 139-148. [Link]
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Guan, Y., Shree Sowndarya, S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012-12024. [Link]
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Adhikari, U., Gopi, K., & Bhattacharya, S. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry, 62A, 871-878. [Link]
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Tirado-Rives, J., & Jorgensen, W. L. (2006). Performance of B3LYP density functional methods for a large set of organic molecules. Journal of chemical theory and computation, 2(1), 232-241. [Link]
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A Reddit user's discussion on the ubiquity of B3LYP/6-31G*. (2016). r/chemistry. [Link]
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Comparative Anticancer Activity of 5-Bromoindole Derivatives: A Technical Guide
This technical guide synthesizes comparative data on 5-bromoindole derivatives, focusing on their distinct mechanisms of action (VEGFR-2 inhibition vs. Tubulin polymerization inhibition) and structural efficacy.
Executive Summary: The "Privileged Scaffold" Rationale
In medicinal chemistry, the indole ring is a "privileged scaffold," capable of binding to multiple diverse receptors with high affinity. The 5-bromoindole subclass is particularly significant due to the specific electronic and steric properties of the bromine atom at the C5 position.
-
Halogen Bonding: The C5-bromine atom often acts as a Lewis acid, forming halogen bonds with carbonyl oxygens or sulfhydryl groups (e.g., Cys241 in tubulin) in the target protein's binding pocket.
-
Lipophilicity: The bromine substituent increases the logP value, enhancing membrane permeability compared to the parent indole or fluoro-analogs.
-
Metabolic Stability: Halogenation at the C5 position blocks metabolic hydroxylation, prolonging the pharmacophore's half-life.
Comparative Efficacy Analysis
The anticancer activity of 5-bromoindole derivatives varies significantly based on the functional group attached to the C2 or C3 position. The data below synthesizes findings for three primary derivative classes: Hydrazones , Carboxamides , and Aryl-derivatives .
Table 1: Comparative Cytotoxicity & Mechanism of Action
| Derivative Class | Lead Compound ID | Primary Target | Cell Line | IC50 (µM) | Reference Std. (IC50) | Proposed Mechanism |
| Hydrazones | 5BDBIC (5-bromo-N'-(4-dimethylamino-benzylidene)) | VEGFR-2 (Tyrosine Kinase) | HepG2 (Liver) | 14.3 | Sorafenib (6.2 µM) | Inhibits angiogenesis; induces intrinsic apoptosis via Bcl-2 downregulation. |
| Carboxamides | Cmpd 3a (5-bromoindole-2-carboxamide) | EGFR (Tyrosine Kinase) | A549 (Lung) | Low µM range | Erlotinib | ATP-competitive inhibition of EGFR; G0/G1 cell cycle arrest. |
| Aryl-Indoles | 7-acetamido-5-bromo analogs | Tubulin (Colchicine Site) | HeLa (Cervical) | 0.11 - 1.4 | Colchicine (~0.01 µM) | Destabilizes microtubules; prevents polymerization; causes G2/M arrest. |
| Chalcone Hybrids | Indole-Chalcone 11 | Microtubules | HCT116 (Colon) | 0.004 (4.5 nM) | Combretastatin A-4 | Dual mechanism: Tubulin inhibition + Reactive Oxygen Species (ROS) generation. |
Key Insight: While Hydrazones (5BDBIC) show moderate potency (14.3 µM), they offer high selectivity for VEGFR-2. In contrast, Chalcone hybrids exhibit nanomolar potency (4.5 nM) but often carry higher toxicity risks due to their Michael acceptor reactivity.
Mechanistic Profiling
5-bromoindole derivatives generally function through two distinct pathways depending on their structural "tail."
-
Kinase Inhibition (Hydrazones/Amides): Target membrane receptors (VEGFR/EGFR), shutting down downstream survival signaling (Raf/MEK/ERK).
-
Antimitotic Action (Aryl/Chalcones): Penetrate the cytoplasm to bind Tubulin, physically blocking cell division.
Diagram 1: Dual Signaling Pathways of 5-Bromoindole Derivatives
Caption: Dual mechanistic pathways. Hydrazones target upstream kinases (VEGFR), while Chalcones/Aryl derivatives target the cytoskeletal machinery (Tubulin).
Experimental Validation Protocols
To validate the activity of a novel 5-bromoindole derivative, two core assays are required: The MTT Assay (for general cytotoxicity) and the Tubulin Polymerization Assay (for mechanism confirmation).
Protocol A: Tubulin Polymerization Inhibition (Fluorescence Method)
Rationale: Indole derivatives often mimic colchicine. This assay measures the drug's ability to prevent tubulin heterodimers from forming microtubules.
Reagents:
-
Purified Tubulin (>99%, bovine brain).
-
GTP (Guantanosine triphosphate).
-
DAPI (Fluorophore reporter).
-
Buffer: PEM (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
Workflow Visualization:
Caption: Step-by-step fluorometric assay to quantify microtubule assembly kinetics in the presence of indole derivatives.
Protocol B: MTT Cytotoxicity Assay (Technical Nuances)
-
Seeding Density: Critical. Use 5,000 cells/well for fast growers (HeLa) and 10,000 for slow growers (MCF-7).
-
Solubilization: 5-bromoindoles are lipophilic. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity masking drug effects.
-
Endpoint: Measure absorbance at 570 nm.
-
Calculation:
Strategic Recommendations for Lead Optimization
Based on the comparative data, the following SAR (Structure-Activity Relationship) trends should guide future development:
-
The C5-Bromine is Non-Negotiable: Replacing Bromine with Fluorine often reduces potency in tubulin-targeting agents because Fluorine does not form the necessary halogen bond with the protein pocket (it is too electronegative and lacks the "sigma-hole" of bromine).
-
Linker Length Matters: For hydrazones, a rigid linker (C=N-N) maintains the correct orientation for VEGFR-2 binding. Flexible linkers reduce potency.
-
Hybridization Strategy: The most potent compounds (Nanomolar range) are Hybrids (e.g., Indole + Chalcone or Indole + Triazole). These bifunctional molecules can overcome drug resistance by targeting multiple pathways simultaneously.
References
-
El-Sayed, M. et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Journal of Chemistry.
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Romagnoli, R. et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations.[1] Molecules.
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Zhang, Y. et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. European Journal of Medicinal Chemistry.
-
Sigma-Aldrich. In Vitro Tubulin Polymerization Assay Kit Protocol.
-
Mirzaei, S. et al. (2021). Synthesis, biological evaluation, and structure-activity relationships of new tubulin polymerization inhibitors based on 5-amino-1,2,4-triazole scaffold. Bioorganic & Medicinal Chemistry Letters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
